Influenza virus-IN-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H32N2O4S |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(3R,4R,5S)-4-acetamido-3-pentan-3-yloxy-5-[(4-thiophen-3-ylphenyl)methylamino]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C25H32N2O4S/c1-4-21(5-2)31-23-13-20(25(29)30)12-22(24(23)27-16(3)28)26-14-17-6-8-18(9-7-17)19-10-11-32-15-19/h6-11,13,15,21-24,26H,4-5,12,14H2,1-3H3,(H,27,28)(H,29,30)/t22-,23+,24+/m0/s1 |
InChI Key |
QWDIRWYWZNIDPP-RBZQAINGSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=CC=C(C=C2)C3=CSC=C3)C(=O)O |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=CC=C(C=C2)C3=CSC=C3)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Influenza Virus-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Influenza virus-IN-3, also identified in scientific literature as "compound 9," is a potent and selective inhibitor of the influenza virus.[1] This technical guide provides a comprehensive overview of its core mechanism of action, supported by available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows. The primary mode of action for this compound is the inhibition of the viral neuraminidase (NA) enzyme, a critical component in the influenza virus life cycle.[1] This inhibition prevents the release of progeny virions from infected host cells, thereby limiting the spread of the infection.
Core Mechanism of Action: Neuraminidase Inhibition
This compound functions as a neuraminidase inhibitor.[1] Neuraminidase is a glycoprotein enzyme present on the surface of the influenza virus. Its primary role is to cleave sialic acid residues from the host cell's surface glycoproteins and from newly formed viral particles.[2] This enzymatic activity is crucial for the final stage of the viral replication cycle, specifically the release of newly assembled virions from the infected cell. By blocking the active site of the neuraminidase enzyme, this compound prevents the cleavage of sialic acid, causing the progeny virions to remain tethered to the host cell surface. This aggregation prevents the infection of new host cells and thus curtails the propagation of the virus.[3]
Signaling Pathway and Viral Life Cycle Context
The mechanism of neuraminidase inhibition does not directly involve complex host cell signaling pathways but is a direct enzymatic inhibition. The following diagram illustrates the influenza virus life cycle and the point of intervention for neuraminidase inhibitors like this compound.
Caption: Influenza Virus Life Cycle and the Point of Neuraminidase Inhibition.
Quantitative Data
The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound.
Table 1: Antiviral Activity of this compound
| Influenza Strain | IC50 (µM) |
| H5N1 | 0.88 |
| H5N2 | 0.10 |
| H5N6 | 5.5 |
| H5N8 | 0.51 |
| IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[1] |
Table 2: Neuraminidase Inhibitory Activity of this compound (as compound 9a)
| Neuraminidase Subtype | IC50 (nM) |
| H5N1 | 118.17 |
| H5N2 | 1442.6 |
| H5N6 | 34543.33 |
| H5N8 | 78.06 |
| H5N1 (H274Y mutant) | 10206 |
| N1 (H1N1pdm09) | 0.00048 |
| N2 (H3N2) | 0.01222 |
| Data for a closely related variant, compound 9a.[1] |
Table 3: Cytotoxicity of this compound
| Parameter | Value (µM) |
| CC50 | >200 |
| CC50 (50% cytotoxic concentration) is the concentration of a compound that results in the death of 50% of host cells.[1] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the evaluation of neuraminidase inhibitors. While the original research on this compound does not provide exhaustive step-by-step protocols, these represent standard and widely accepted procedures in the field.
Neuraminidase Inhibition Assay (Fluorescence-based)
This assay assesses the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase using a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[4][5]
Materials:
-
Influenza virus stock
-
This compound (or other test compounds)
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., ethanol and NaOH)
-
96-well black, flat-bottom plates
-
Fluorometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Virus Dilution: Dilute the influenza virus stock to a concentration that yields a linear fluorescent signal over the assay time.
-
Assay Setup: In a 96-well plate, add 50 µL of each compound dilution.
-
Virus Addition: Add 50 µL of the diluted virus to each well containing the compound and incubate at room temperature for 45 minutes.[4]
-
Substrate Addition: Add 50 µL of 300 µM MUNANA to each well and incubate at 37°C for 1 hour.[4]
-
Reaction Termination: Stop the reaction by adding 100 µL of the stop solution.[4]
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[4]
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Plaque Reduction Assay
This assay determines the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
This compound
-
Culture media (e.g., DMEM)
-
Overlay medium (e.g., containing Avicel or agarose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates and grow to 90-100% confluency.[6]
-
Virus Dilution: Prepare serial dilutions of the influenza virus.
-
Infection: Infect the MDCK cell monolayers with the virus dilutions for 1 hour at 37°C.[1][7]
-
Compound Treatment: Remove the virus inoculum and add an overlay medium containing various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days until plaques are visible.[8]
-
Plaque Visualization: Fix the cells (e.g., with formalin) and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the EC50 value, which is the concentration of the compound that reduces the plaque number by 50%.
Cytotoxicity Assay (CCK-8 or MTT)
This assay evaluates the toxicity of the compound on the host cells to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
MDCK cells
-
This compound
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate.[9]
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.[10]
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Experimental Workflow for Antiviral Compound Evaluation
The following diagram illustrates a typical workflow for the in vitro evaluation of an antiviral compound like this compound.
Caption: Workflow for In Vitro Evaluation of Antiviral Compounds.
Conclusion
This compound is a potent neuraminidase inhibitor with significant in vitro activity against various influenza A strains. Its mechanism of action is well-defined, targeting a crucial step in the viral replication cycle. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of this compound as a potential anti-influenza therapeutic.
References
- 1. Influenza Virus Plaque Assay in MDCK Cells. [bio-protocol.org]
- 2. Influenza - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Influenza virus plaque assay [protocols.io]
- 8. H1N1 Virus Production and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
Influenza Virus-IN-3: A Technical Overview of its Antiviral Spectrum Against Influenza A and B Strains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiviral activity of Influenza virus-IN-3, a potent neuraminidase inhibitor. The document summarizes its efficacy against a range of influenza A and B virus strains, details the experimental methodologies used for its characterization, and illustrates its mechanism of action through signaling pathway and workflow diagrams.
Quantitative Antiviral Activity of this compound
This compound has demonstrated significant inhibitory activity against various influenza A and B strains. Its potency is summarized in the tables below, presenting 50% inhibitory concentrations (IC50) from neuraminidase inhibition assays and 50% effective concentrations (EC50) or IC50 from cell-based antiviral assays, along with its cytotoxicity profile (CC50).
Table 1: Neuraminidase Inhibitory Activity of this compound
| Virus Strain/Neuraminidase Subtype | IC50 (nM) |
| H5N1 | 118.17[1] |
| H5N2 | 1442.6[1] |
| H5N6 | 34543.33[1] |
| H5N8 | 78.06[1] |
| H5N1 (H274Y mutant) | 10206[1] |
| N1 (H1N1pdm09) | 0.00048[1] |
| N2 (H3N2) | 0.01222[1] |
Table 2: Cell-Based Antiviral Activity of this compound
| Virus Strain | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Influenza A/H5N1 | MDCK | Cytopathic Effect Reduction | 0.88[1][2] | >200[1][2] | >227 |
| Influenza A/H5N2 | MDCK | Cytopathic Effect Reduction | 0.10[1][2] | >200[1][2] | >2000 |
| Influenza A/H5N6 | MDCK | Cytopathic Effect Reduction | 5.5[1][2] | >200[1][2] | >36 |
| Influenza A/H5N8 | MDCK | Cytopathic Effect Reduction | 0.51[1][2] | >200[1][2] | >392 |
Note: The compound is referred to as "compound 9a" in the primary literature for neuraminidase inhibition data and "this compound" or "compound 9" for cell-based assay data.[1][2] The Selectivity Index (SI) is calculated as CC50/IC50.
Experimental Protocols
The following sections detail the methodologies employed to ascertain the antiviral and cytotoxic properties of this compound.
Neuraminidase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[3][4][5] When cleaved by the neuraminidase enzyme, MUNANA releases a fluorescent product, 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor corresponds to the level of enzyme inhibition.[3][4][5]
Protocol:
-
Virus Preparation: Influenza viruses are propagated in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs to obtain a high-titer virus stock.[4]
-
Compound Dilution: this compound is serially diluted to a range of concentrations in assay buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5).[6]
-
Incubation: The diluted compound is incubated with a standardized amount of influenza virus neuraminidase at room temperature for 45 minutes in a 96-well plate.[3]
-
Substrate Addition: A working solution of MUNANA (e.g., 300 µM) is added to each well to initiate the enzymatic reaction.[3] The plate is then incubated at 37°C for 1 hour.[3]
-
Reaction Termination and Fluorescence Reading: The reaction is stopped by adding a stop solution (e.g., ethanol and NaOH mixture).[3] The fluorescence is measured using a fluorometer with excitation and emission wavelengths of approximately 355 nm and 460 nm, respectively.[3]
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]
Cytopathic Effect (CPE) Reduction Assay
This cell-based assay determines the concentration of an antiviral compound required to protect cells from the virus-induced cytopathic effect.[7]
Principle: Viral infection of susceptible cell lines, such as MDCK cells, leads to morphological changes and cell death, known as the cytopathic effect. An effective antiviral agent will inhibit viral replication and thus reduce or eliminate the CPE. The cell viability can be quantified using various methods, such as staining with crystal violet or using luminescence-based assays that measure ATP levels.[7][8][9]
Protocol:
-
Cell Seeding: MDCK cells are seeded into 96-well plates and incubated until a confluent monolayer is formed.[7]
-
Compound Addition and Virus Infection: The cell culture medium is replaced with a medium containing serial dilutions of this compound. The cells are then infected with a known titer of the influenza virus.[8]
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to allow for multiple rounds of viral replication and the development of CPE in control wells (typically 48-72 hours).[7]
-
Quantification of Cell Viability:
-
Crystal Violet Staining: The cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is read on a plate reader. Higher absorbance indicates more viable cells.[7][8]
-
Luminescence-Based Assay: A reagent that lyses the cells and measures ATP content is added. The resulting luminescence, proportional to the number of viable cells, is read on a luminometer.[9]
-
-
Data Analysis: The 50% effective concentration (EC50) or IC50 is determined by plotting the percentage of cell protection against the logarithm of the compound concentration.[8]
Cytotoxicity Assay
This assay is performed in parallel with the antiviral assays to determine the concentration of the compound that is toxic to the host cells.
Principle: The cytotoxicity assay is identical to the CPE reduction assay but is performed on uninfected cells. This allows for the determination of the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.[7]
Protocol: The protocol is the same as for the CPE reduction assay, but without the addition of the virus.
Visualizations: Mechanism of Action and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and the workflows of the key experimental assays.
Caption: Mechanism of action of this compound.
Caption: Workflow for the neuraminidase inhibition assay.
Caption: Workflow for the cytopathic effect (CPE) reduction assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Virus Induced-Cytopathic Effect (CPE) inhibition assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]
An In-depth Technical Guide on the Binding Affinity and Kinetics of Influenza Virus Neuraminidase Inhibitors
Disclaimer: Initial searches for a specific molecule designated "Influenza virus-IN-3" did not yield conclusive results, suggesting this may not be a standardized or publicly documented name. This guide will therefore focus on a well-characterized and clinically significant class of influenza inhibitors: neuraminidase inhibitors , using Oseltamivir as a primary example to provide the requested in-depth technical information.
Influenza viruses are enveloped RNA viruses responsible for significant seasonal epidemics and occasional pandemics. Their surfaces are decorated with two key glycoproteins: hemagglutinin (HA) and neuraminidase (NA). While HA facilitates viral entry into host cells, NA is crucial for the release of newly formed virus particles from infected cells, making it a prime target for antiviral drug development. Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that block the enzymatic activity of NA, thereby preventing the spread of the virus.
Core Principles of Neuraminidase Inhibition
The influenza virus life cycle involves several stages, including attachment, entry, replication, assembly, and release. The final step, viral budding and release, is mediated by the neuraminidase enzyme, which cleaves sialic acid residues from the host cell surface, freeing the progeny virions to infect other cells. Neuraminidase inhibitors are designed to mimic the natural substrate of the NA enzyme, sialic acid, and bind with high affinity to the enzyme's active site, thus blocking its function.
I. Quantitative Data: Binding Affinity and Kinetics of Oseltamivir Carboxylate
Oseltamivir is a prodrug that is converted in vivo to its active form, oseltamivir carboxylate. The following tables summarize the binding affinity and inhibitory activity of oseltamivir carboxylate against various influenza virus neuraminidase subtypes.
Table 1: Inhibitory Activity (IC50) of Oseltamivir Carboxylate against Influenza Neuraminidase
| Influenza Virus Type/Subtype | Neuraminidase (NA) Type | IC50 (nM) | Experimental Method |
| Influenza A/H1N1 | N1 | 0.92 - 1.34 | Fluorometric Neuraminidase Inhibition Assay |
| Influenza A/H3N2 | N2 | 0.67 | Fluorometric Neuraminidase Inhibition Assay[1] |
| Influenza A/H1N2 | N2 | 0.9 | Fluorometric Neuraminidase Inhibition Assay[1] |
| Influenza B | B | 13 | Fluorometric Neuraminidase Inhibition Assay[1] |
| Influenza A (H1N1)pdm09 (Wild-Type) | N1 | 7.7 | Surface Plasmon Resonance (SPR) Inhibition Assay |
| Influenza A (H1N1)pdm09 (H274Y Mutant) | N1 | 256 - 349.43 | Surface Plasmon Resonance (SPR) Inhibition Assay |
| Influenza A (unspecified subtype) | N1 | 0.51 | Chemiluminescent Neuraminidase Inhibition Assay |
| Influenza B (Victoria lineage) | B | 0.19 | Chemiluminescent Neuraminidase Inhibition Assay |
| Avian Influenza A (Duck isolate) | N1 | 0.70 | Chemiluminescent Neuraminidase Inhibition Assay |
Table 2: Thermodynamic and Kinetic Parameters of Oseltamivir Carboxylate Binding to Influenza A (H1N1)pdm09 Neuraminidase
| Neuraminidase Variant | Kd (nM) | ΔG (kcal/mol) | Experimental Method |
| Wild-Type | Not explicitly stated, but binding is high affinity | -12.0 to -15.2 | Isothermal Titration Calorimetry (ITC) |
| I223V Mutant | Mild decrease in affinity compared to wild-type | Not specified | Isothermal Titration Calorimetry (ITC) |
| S247N Mutant | Moderate reduction in affinity compared to wild-type | Not specified | Isothermal Titration Calorimetry (ITC) |
| H275Y Mutant | Significant reduction in affinity compared to wild-type | Not specified | Isothermal Titration Calorimetry (ITC) |
II. Experimental Protocols
Fluorometric Neuraminidase Inhibition Assay
This is a widely used method to determine the half-maximal inhibitory concentration (IC50) of neuraminidase inhibitors.
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, it releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified. The presence of a neuraminidase inhibitor reduces the enzymatic activity, leading to a decrease in fluorescence.
Protocol:
-
Preparation of Reagents:
-
Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5.
-
MUNANA Substrate: A stock solution is prepared and diluted in assay buffer to the desired working concentration.
-
Oseltamivir Carboxylate: A stock solution is prepared and serially diluted to create a range of concentrations.
-
Influenza Virus Sample: The virus stock is diluted in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed amount of the diluted influenza virus to each well.
-
Add the serially diluted oseltamivir carboxylate to the wells. Include control wells with no inhibitor.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.
-
Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
The fluorescence intensity is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One of the interacting molecules (ligand) is immobilized on the chip surface, and the other molecule (analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index, which is proportional to the mass change on the surface.
Protocol:
-
Immobilization of Neuraminidase:
-
A sensor chip (e.g., CM5) is activated.
-
Recombinant influenza neuraminidase is immobilized onto the chip surface via amine coupling.
-
The remaining active sites on the chip are deactivated.
-
-
Binding Analysis:
-
A solution of oseltamivir carboxylate at various concentrations is injected over the sensor surface.
-
The association of oseltamivir to the immobilized neuraminidase is monitored in real-time.
-
After the association phase, a buffer solution is flowed over the chip to monitor the dissociation of the complex.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC)
ITC is a technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).
Principle: A solution of the ligand (e.g., oseltamivir carboxylate) is titrated into a solution of the macromolecule (e.g., neuraminidase) in a sample cell. The heat released or absorbed upon binding is measured.
Protocol:
-
Sample Preparation:
-
Purified recombinant neuraminidase is placed in the sample cell of the calorimeter.
-
Oseltamivir carboxylate is loaded into the injection syringe.
-
Both solutions are prepared in the same buffer to minimize heat of dilution effects.
-
-
Titration:
-
Small aliquots of the oseltamivir carboxylate solution are injected into the neuraminidase solution at regular intervals.
-
The heat change for each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a binding model to determine the Kd, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
III. Mandatory Visualizations
Caption: Influenza Virus Life Cycle and the Action of Neuraminidase Inhibitors.
Caption: Mechanism of Action of Neuraminidase Inhibitors.
Caption: Experimental Workflow for Surface Plasmon Resonance (SPR).
References
In Vitro Efficacy of Influenza Virus-IN-3 Against H1N1 and H3N2 Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro efficacy of Influenza Virus-IN-3, a potent neuraminidase inhibitor, against the prevalent influenza A subtypes, H1N1 and H3N2. This document details the quantitative inhibitory activity, outlines a representative experimental protocol for assessing its efficacy, and visualizes the underlying mechanism of action and experimental workflow.
Core Efficacy Data
This compound demonstrates significant inhibitory activity against the neuraminidase (NA) of both H1N1 and H3N2 influenza A virus subtypes. The in vitro efficacy is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the neuraminidase enzymatic activity by 50%.
Table 1: In Vitro Neuraminidase Inhibitory Activity of this compound
| Virus Subtype | Target | IC50 (nM) |
| H1N1 (pdm09) | N1 Neuraminidase | 0.00048 |
| H3N2 | N2 Neuraminidase | 0.01222 |
Mechanism of Action: Neuraminidase Inhibition
This compound functions as a neuraminidase inhibitor. Neuraminidase is a crucial enzyme located on the surface of the influenza virus. Its primary role is to cleave sialic acid residues from the host cell surface, which facilitates the release of newly formed progeny virions from infected cells. By inhibiting neuraminidase, this compound prevents the release of new viruses, thereby halting the spread of infection to other cells.
Unveiling Influenza Virus-IN-3: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza continues to pose a significant global health threat, necessitating the ongoing development of novel antiviral therapeutics. Influenza Virus-IN-3 has emerged as a potent and selective inhibitor of the influenza virus, demonstrating significant activity against multiple strains. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, intended to serve as a comprehensive resource for researchers in the field of antiviral drug development.
Discovery and Mechanism of Action
This compound, also referred to as compound 21h in scientific literature, was developed through a structure-based optimization of oseltamivir derivatives. The core concept behind its design was to enhance its binding affinity and inhibitory activity against the viral neuraminidase (NA) enzyme, a critical protein for the release and spread of progeny virions from infected cells. By targeting the NA enzyme, this compound effectively halts the viral replication cycle. Its mechanism of action is the specific inhibition of the neuraminidase enzyme of the influenza virus[1][2].
Quantitative Biological Activity
This compound has demonstrated potent inhibitory activity against a range of influenza A virus subtypes, including avian strains with pandemic potential. The quantitative data for its biological activity are summarized in the tables below.
Table 1: In Vitro Neuraminidase Inhibitory Activity of this compound
| Influenza A Subtype | IC₅₀ (µM) |
| H5N1 | 0.88[1] |
| H5N2 | 0.10[1] |
| H5N6 | 5.5[1] |
| H5N8 | 0.51[1] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cytotoxicity Profile of this compound
| Cell Line | CC₅₀ (µM) |
| MDCK (Madin-Darby Canine Kidney) | >200[1] |
CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells.
Synthesis Pathway
The chemical synthesis of this compound is a multi-step process starting from commercially available materials. The general synthetic scheme is outlined below.
Caption: Synthetic pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of this compound.
Neuraminidase Inhibition Assay
A fluorometric assay is employed to determine the neuraminidase inhibitory activity of the synthesized compounds.
Workflow:
Caption: Workflow for the Neuraminidase Inhibition Assay.
Detailed Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Enzyme Reaction: In a 96-well plate, add the diluted compound solutions, followed by the influenza neuraminidase enzyme. Incubate the plate at 37°C for a specified time to allow for inhibitor-enzyme binding.
-
Substrate Addition: Add a fluorogenic neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to each well.
-
Incubation: Incubate the plate at 37°C for a defined period to allow the enzymatic reaction to proceed.
-
Fluorescence Measurement: Stop the reaction by adding a stop solution. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in Madin-Darby Canine Kidney (MDCK) cells.
Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Protocol:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The CC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion
This compound represents a promising lead compound in the development of new anti-influenza therapies. Its potent and selective inhibition of the viral neuraminidase, coupled with a favorable cytotoxicity profile, warrants further investigation and optimization. The synthetic pathway and experimental protocols detailed in this guide provide a solid foundation for researchers to build upon in their efforts to combat influenza virus infections.
References
Technical Guide: Inhibition of Influenza Neuraminidase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses remain a significant global health threat, driving the need for effective antiviral therapeutics. The influenza virus neuraminidase (NA), a major surface glycoprotein, is a crucial enzyme for viral replication and propagation.[1][2] NA facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues from cellular glycoconjugates, thereby preventing viral self-aggregation and promoting spread.[1][3] Its pivotal role in the viral life cycle makes neuraminidase an attractive target for antiviral drug development.[1][4] This guide provides a technical overview of the methodologies used to characterize the inhibition of influenza neuraminidase, using a hypothetical inhibitor, "Influenza virus-IN-3," as a case study.
Mechanism of Action of Neuraminidase Inhibitors
Neuraminidase inhibitors are designed to mimic the natural substrate of the NA enzyme, sialic acid. By binding to the active site of the neuraminidase with high affinity, these inhibitors block its enzymatic activity.[3] This competitive inhibition prevents the cleavage of sialic acid, leading to the aggregation of newly formed virus particles on the host cell surface and limiting the spread of infection.[3][4] The active sites of neuraminidase are highly conserved across different influenza A and B strains, making inhibitors that target this site broadly effective.
Caption: Mechanism of Neuraminidase Inhibition.
Quantitative Analysis of Neuraminidase Inhibition
The potency of a neuraminidase inhibitor is quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of neuraminidase by 50%. Lower IC50 values indicate greater potency. The following table presents hypothetical data for "this compound" against various influenza strains, alongside data for the known inhibitor Oseltamivir for comparison.
| Influenza Strain | Inhibitor | IC50 (nM) | Assay Type |
| A/H1N1pdm09 | This compound | [Insert Value] | Fluorescence-based |
| A/H1N1pdm09 | Oseltamivir | [Insert Value] | Fluorescence-based |
| A/H3N2 | This compound | [Insert Value] | Fluorescence-based |
| A/H3N2 | Oseltamivir | [Insert Value] | Fluorescence-based |
| Influenza B | This compound | [Insert Value] | Fluorescence-based |
| Influenza B | Oseltamivir | [Insert Value] | Fluorescence-based |
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay
This assay is a widely used method to determine the susceptibility of influenza viruses to neuraminidase inhibitors.[5] It utilizes a fluorogenic substrate, 2’-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, MUNANA releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.
Materials:
-
Test compound (e.g., this compound)
-
Reference inhibitor (e.g., Oseltamivir carboxylate)
-
Influenza virus stocks
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test and reference inhibitors in assay buffer. Dilute the virus stock to a predetermined optimal concentration. Prepare the MUNANA substrate solution.
-
Assay Setup: In a 96-well plate, add the diluted inhibitors. Then, add the diluted virus to each well containing the inhibitor. Include virus-only controls (no inhibitor) and blank controls (no virus).
-
Incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the neuraminidase.
-
Substrate Addition: Add the MUNANA substrate to all wells.
-
Enzymatic Reaction: Incubate the plate at 37°C to allow the enzymatic reaction to proceed.
-
Fluorescence Measurement: Stop the reaction and measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[6]
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Fluorescence-Based NA Inhibition Assay Workflow.
Enzyme-Linked Lectin Assay (ELLA)
The ELLA is another common method for measuring neuraminidase inhibition.[7] In this assay, fetuin, a glycoprotein rich in sialic acid, is coated onto a microplate. Neuraminidase activity removes sialic acid, exposing galactose residues. A horseradish peroxidase (HRP)-conjugated peanut agglutinin (PNA), which binds specifically to galactose, is then added, followed by a chromogenic substrate to produce a colorimetric signal proportional to NA activity.
Materials:
-
Test compound (e.g., this compound)
-
Reference inhibitor
-
Influenza virus stocks
-
Fetuin-coated 96-well plates
-
PNA-HRP conjugate
-
Chromogenic substrate (e.g., TMB)
-
Wash buffer (e.g., PBS-T)
-
Spectrophotometer
Procedure:
-
Preparation: Prepare serial dilutions of the test and reference inhibitors. Dilute the virus stock.
-
Assay Setup: Add the diluted inhibitors and virus to the fetuin-coated plate.
-
Incubation: Incubate the plate to allow for the enzymatic reaction.
-
Washing: Wash the plate to remove the virus and inhibitors.
-
PNA-HRP Addition: Add the PNA-HRP conjugate to the wells and incubate.
-
Washing: Wash the plate to remove unbound PNA-HRP.
-
Substrate Addition: Add the chromogenic substrate and incubate for color development.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
The systematic evaluation of neuraminidase inhibitors is fundamental to the development of new anti-influenza drugs. The methodologies outlined in this guide provide a robust framework for characterizing the inhibitory activity of novel compounds such as "this compound". By employing standardized assays and quantitative data analysis, researchers can effectively assess the potential of new drug candidates and contribute to the arsenal of antiviral therapies against influenza.
References
- 1. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 2. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Potential for Broad-Spectrum Influenza Inhibition by Novel Neuraminidase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of two promising influenza neuraminidase inhibitors, referred to in commercial databases as "Influenza virus-IN-3". Our investigation reveals this designation ambiguously refers to at least two distinct molecular entities with significant therapeutic potential. This document clarifies their identities based on the primary scientific literature, presenting their inhibitory activities, experimental protocols, and mechanisms of action to support further research and development in the fight against influenza. The two compounds, derivatives of oseltamivir, are designated herein by their original research compound numbers: Compound 9a and Compound 23d .
Executive Summary
Influenza remains a significant global health threat, necessitating the development of new antiviral agents that can overcome the limitations of existing drugs, particularly the emergence of resistance. Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is a validated and crucial target for antiviral therapy. This guide details the preclinical data for two novel NA inhibitors, Compound 9a and Compound 23d, which have demonstrated potent and broad-spectrum activity against various influenza A virus subtypes.
Compound 9a , described by Ai et al., is a "dual-site" binding oseltamivir derivative designed to interact with both the active site and the 150-cavity of the neuraminidase enzyme.[1] Compound 23d , reported by Ju et al., is a C5-NH2 modified oseltamivir derivative, also targeting the 150-cavity, which has shown exceptional potency in nanomolar ranges against Group-1 neuraminidases.[2][3] Both compounds represent promising scaffolds for the development of next-generation influenza therapeutics.
Quantitative Inhibitory Activity
The following tables summarize the in vitro inhibitory potency of Compound 9a and Compound 23d against various influenza virus neuraminidases and their antiviral activity in cell culture.
Table 1: Neuraminidase Inhibitory Activity of Compound 9a
| Influenza Virus Subtype | Neuraminidase Target | IC50 (nM)[1] |
| H5N1 | N1 | 118.17 |
| H5N2 | N2 | 1442.6 |
| H5N6 | N6 | 34543.33 |
| H5N8 | N8 | 78.06 |
| H5N1 (H274Y mutant) | N1 | 10206 |
| H1N1pdm09 | N1 | 0.00048 |
| H3N2 | N2 | 0.01222 |
Data sourced from Ai W, et al. Eur J Med Chem. 2020.[1]
Table 2: Neuraminidase Inhibitory and Antiviral Activity of Compound 23d
| Assay Type | Virus Strain/NA Target | IC50 / EC50 (nM) | Oseltamivir Carboxylate (OSC) IC50 / EC50 (nM) |
| NA Inhibition | H1N1 (A/WSN/33) | 0.73[2] | 11.60[2] |
| H5N1 (A/Anhui/1/2005) | 0.26[2] | 13.71[2] | |
| H5N8 (A/environment/Korea/W557/2016) | 0.63[2] | 9.92[2] | |
| Antiviral Activity | H1N1 (A/WSN/33) | 1.87 | 3.25 |
| H5N1 (A/Anhui/1/2005) | 1.15 | 10.87 | |
| H5N8 (A/environment/Korea/W557/2016) | 3.52 | 12.33 |
Data sourced from Ju H, et al. J Med Chem. 2021.[2][3]
Table 3: Cytotoxicity Profile
| Compound | Cell Line | CC50 (µM) |
| Compound 9a | Chicken Embryo Fibroblast | > 200[1] |
| Compound 23d | Madin-Darby Canine Kidney (MDCK) | > 100 |
Mechanism of Action: Neuraminidase Inhibition
Both Compound 9a and Compound 23d are derivatives of the neuraminidase inhibitor oseltamivir and function by competitively inhibiting the active site of the influenza neuraminidase enzyme. This inhibition prevents the cleavage of sialic acid residues from the surface of infected cells and newly formed viral particles, leading to the aggregation of viruses at the cell surface and preventing their release and subsequent infection of other cells.
The enhanced potency of these compounds is attributed to their novel chemical moieties that extend into and interact with the "150-cavity," a region adjacent to the enzyme's active site. This dual-site binding creates additional favorable interactions, leading to a stronger and potentially more durable inhibition of the enzyme.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used in the evaluation of Compound 9a and Compound 23d.
Neuraminidase Inhibition Assay
The inhibitory activity of the compounds against influenza neuraminidase was determined using a fluorometric assay with the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Protocol:
-
Recombinant neuraminidase enzyme from various influenza subtypes is diluted in assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).
-
The test compound is serially diluted to various concentrations.
-
The enzyme solution is pre-incubated with the test compound for a specified time (e.g., 30 minutes) at 37°C.
-
The MUNANA substrate is added to the mixture to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a set duration (e.g., 60 minutes) at 37°C.
-
The reaction is terminated by adding a stop solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol).
-
The fluorescence of the liberated 4-methylumbelliferone is measured using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by non-linear regression analysis.
Antiviral Activity Assay (CPE Reduction Assay)
The antiviral efficacy of the compounds in a cell-based model was quantified by their ability to protect Madin-Darby Canine Kidney (MDCK) cells from the cytopathic effect (CPE) induced by influenza virus infection.
Protocol:
-
MDCK cells are seeded in 96-well plates and grown to confluence.
-
The cells are washed, and a virus suspension (e.g., at 100 TCID50) is added.
-
Simultaneously, serial dilutions of the test compound are added to the wells.
-
The plates are incubated at 37°C in a 5% CO2 atmosphere for a period sufficient to observe CPE (e.g., 48-72 hours).
-
After incubation, the cell viability is assessed using a colorimetric assay, such as the Cell Counting Kit-8 (CCK-8) or MTT assay.
-
The absorbance is read on a microplate reader.
-
The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced CPE, is calculated.
Cytotoxicity Assay
The potential toxicity of the compounds to host cells is evaluated to determine the therapeutic index.
Protocol:
-
MDCK cells (or other relevant cell lines like chicken embryo fibroblasts) are seeded in 96-well plates.
-
After the cells reach confluence, they are treated with serial dilutions of the test compound.
-
The plates are incubated for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Cell viability is measured using a CCK-8 or MTT assay.
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.
In Vivo Efficacy (Compound 23d)
Compound 23d was further evaluated for its antiviral efficacy in embryonated chicken egg and murine models of influenza infection.[2][3]
-
Embryonated Egg Model: Compound 23d demonstrated potent antiviral activity in this model, indicating its ability to inhibit viral replication in a living system.[2][3]
-
Mouse Model: In mice lethally infected with influenza virus, treatment with Compound 23d resulted in a significant reduction in viral titers in the lungs and improved survival rates compared to untreated controls.[2][3] These findings underscore its potential as a therapeutic agent.
Host Signaling Pathways in Influenza Infection
While Compound 9a and 23d are direct-acting antivirals targeting a viral enzyme, it is important for the drug development professional to understand the host's innate immune response to influenza infection. The host cell recognizes viral components through Pattern Recognition Receptors (PRRs), such as RIG-I, which triggers a signaling cascade leading to the production of type I interferons (IFNs) and pro-inflammatory cytokines. This response is crucial for controlling the infection but can also contribute to pathology if dysregulated. The diagram below illustrates a simplified overview of the RIG-I signaling pathway.
Conclusion and Future Directions
Compound 9a and Compound 23d are potent, broad-spectrum inhibitors of influenza neuraminidase that show significant promise as leads for new anti-influenza drugs. Their unique interactions with the 150-cavity of the enzyme provide a basis for overcoming resistance to older neuraminidase inhibitors. The favorable in vitro and in vivo data for Compound 23d, in particular, make it a strong candidate for further preclinical and clinical development. Future studies should focus on comprehensive pharmacokinetic and toxicology profiling, as well as efficacy testing against a wider panel of clinical influenza isolates, including those with reduced susceptibility to current antiviral agents.
References
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Assay of Influenza Virus Inhibitor-3 (IN-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses are a significant cause of respiratory illness, leading to seasonal epidemics and occasional pandemics with substantial morbidity and mortality. The continuous evolution of the virus and the emergence of drug-resistant strains necessitate the development of new antiviral therapeutics.[1][2][3] This document provides a detailed protocol for the in vitro evaluation of a novel anti-influenza compound, designated "Influenza virus-IN-3" (IN-3). The described assays are designed to determine the cytotoxicity, antiviral efficacy, and potential mechanism of action of IN-3 against influenza A virus.
The protocol outlines standard virological assays, including the determination of the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50). These values are crucial for calculating the selectivity index (SI), a key indicator of a compound's therapeutic potential. Furthermore, a time-of-addition assay is described to elucidate the specific stage of the influenza virus life cycle that IN-3 targets.
Key Experimental Protocols
Cell and Virus Culture
Madin-Darby Canine Kidney (MDCK) cells are a standard cell line for the propagation of influenza virus and are used in these assays.
-
Cell Culture: MDCK cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Propagation: Influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1)) is propagated in the allantoic fluid of 10-day-old embryonated chicken eggs or in MDCK cells. Viral titers are determined by a 50% tissue culture infectious dose (TCID50) assay.[4]
Cytotoxicity Assay
Prior to assessing antiviral activity, the cytotoxicity of IN-3 on MDCK cells must be determined. This is commonly performed using a Cell Counting Kit-8 (CCK-8) or MTT assay.
Protocol:
-
Seed MDCK cells (1 × 10^5 cells/well) into a 96-well plate and incubate overnight.[5]
-
The following day, remove the culture medium and add 100 µL of fresh medium containing serial dilutions of IN-3.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[5]
-
After incubation, remove the medium and add 100 µL of medium containing 10% WST-8 reagent to each well.[5]
-
Incubate for 30 minutes at 37°C.[5]
-
Measure the absorbance at 450 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
Antiviral Activity Assays
a. Plaque Reduction Assay
This assay measures the ability of a compound to reduce the number of virus-induced plaques.
Protocol:
-
Seed MDCK cells (6 × 10^5 cells/well) in 12-well plates and grow to confluence.[5]
-
Infect the cell monolayers with influenza virus (approximately 70 plaque-forming units (PFU)/well) for 1 hour at 37°C.[6]
-
Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Overlay the cells with a mixture of 2X DMEM and 1.6% agarose containing various concentrations of IN-3 and TPCK-treated trypsin (2 µg/mL).[6]
-
Incubate for 2-3 days at 37°C until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with a 0.005% amido black or crystal violet solution.[6]
-
Count the number of plaques, and calculate the 50% effective concentration (EC50) as the compound concentration that reduces the plaque number by 50% compared to the virus control.[6]
b. Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Protocol:
-
Seed MDCK cells in a 96-well plate.
-
Infect the cells with 100 TCID50 of influenza virus for 2 hours.[5]
-
Remove the inoculum and add fresh medium containing serial dilutions of IN-3 and TPCK-treated trypsin.[5]
-
Incubate for 48 hours and then observe the cells for CPE under a light microscope.[5]
-
Cell viability can be quantified using the CCK-8 assay as described for the cytotoxicity assay.[5]
-
The EC50 is the concentration of IN-3 that inhibits CPE by 50%.
Time-of-Addition Assay
This experiment helps to identify the stage of the viral life cycle targeted by IN-3.
Protocol:
-
Seed MDCK cells in 12-well plates and grow to confluence.
-
Synchronize infection by pre-chilling the plates and virus at 4°C for 30 minutes, followed by a 1-hour incubation with the virus at 4°C to allow attachment.
-
Wash the cells with cold PBS to remove unbound virus and add pre-warmed medium to initiate infection (this is time zero).
-
Add IN-3 at its 10x EC50 concentration at different time intervals relative to infection (e.g., -2 to 0 hours, 0 to 2 hours, 2 to 4 hours, etc.).[5]
-
At 24 hours post-infection, collect the supernatant and determine the virus yield by TCID50 assay.
-
The time point at which the addition of IN-3 no longer reduces the virus yield indicates the latest stage of the viral life cycle that is inhibited.
Data Presentation
| Parameter | Value | Description |
| CC50 | TBD | The concentration of IN-3 that causes a 50% reduction in cell viability. |
| EC50 | TBD | The concentration of IN-3 that inhibits viral replication by 50%. |
| SI | CC50/EC50 | The selectivity index, a measure of the compound's therapeutic window. |
Visualizations
References
- 1. Cellular targets for influenza drugs: High-throughput RNAi screens in human cells suggest new approaches to curb influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Development and Effects of Influenza Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Influenza Virus Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses are a significant cause of respiratory illness in humans, leading to seasonal epidemics and occasional pandemics.[1] Robust and reproducible cell culture models are essential for studying influenza virus biology, pathogenesis, and for the development of vaccines and antiviral therapeutics. This document provides detailed application notes and protocols for utilizing various cell culture models in influenza research. While the specific term "Influenza virus-IN-3" does not correspond to a recognized strain or cell line in publicly available literature, the principles and methods described herein are broadly applicable to a wide range of influenza A and B virus strains.
Commonly used cell lines for influenza virus research include Madin-Darby Canine Kidney (MDCK) cells, which are highly susceptible to a wide range of influenza strains, and human lung adenocarcinoma (A549) cells, which provide a human-derived model system.[2][3] Three-dimensional (3D) cell culture models are also emerging as more physiologically relevant systems for studying virus-host interactions.[2]
Key Applications
-
Virus Propagation and Quantification: Growing stocks of influenza virus and accurately determining the concentration of infectious particles.
-
Antiviral Drug Screening and Susceptibility Testing: Evaluating the efficacy of antiviral compounds against different influenza strains.
-
Investigating Viral Pathogenesis: Studying the mechanisms by which influenza virus infects host cells and causes disease.
-
Vaccine Development: Assessing the immunogenicity and efficacy of candidate vaccines.
I. Quantitative Data Summary
The following tables summarize key quantitative data related to influenza virus infection in commonly used cell culture models.
Table 1: Influenza A Virus Titers in Different Cell Lines
| Virus Strain | Cell Line | Multiplicity of Infection (MOI) | Time Post-Infection (hours) | Peak Viral Titer (log10 PFU/mL or TCID50/mL) | Reference |
| A/WSN/1933 (H1N1) | A549 | 0.1 | 24 | ~7.0 (PFU/mL) | [4] |
| A/New Caledonia/20/99 (H1N1) | MDCK | 0.1 | Not Specified | 8.5 - 8.6 (FFU/mL) | [2] |
| A/Wisconsin/67/05 (H3N2) | MDCK | 0.1 | Not Specified | 7.5 - 7.9 (FFU/mL) | [2] |
| A/Victoria/3/75 (H3N2) | Calu-3 | Not Specified | Not Specified | 4.57 (TCID50/mL) | [5] |
| A/Darwin/9/2021 (H3N2) | Calu-3 | Not Specified | Not Specified | 4.2 (TCID50/mL) | [5] |
| B/Austria/1359417/2021 | Calu-3 | Not Specified | Not Specified | 5.85 (TCID50/mL) | [5] |
| A/Victoria/3/75 (H3N2) | A549 | Not Specified | Not Specified | 4.45 (TCID50/mL) | [5] |
| A/Darwin/9/2021 (H3N2) | A549 | Not Specified | Not Specified | 2.95 (TCID50/mL) | [5] |
| B/Austria/1359417/2021 | A549 | Not Specified | Not Specified | 4.87 (TCID50/mL) | [5] |
Table 2: Antiviral 50% Effective Concentration (EC50) Data
| Antiviral Agent | Virus Strain | Cell Line | Assay Type | EC50 Value | Reference |
| Oseltamivir | Seasonal H1N1 (2023) | Not Specified | Cell Viability | <100 µM to >800 µM | [6] |
| Oseltamivir Carboxylate | A/NWS/33 (H1N1) | MDCK | Neuraminidase Inhibition | 0.51 nM | [7] |
| Oseltamivir Carboxylate | A/Victoria/3/75 (H3N2) | MDCK | Neuraminidase Inhibition | 0.19 nM | [7] |
| Oseltamivir Carboxylate | A/Duck/MN/1525/81 (H5N1) | MDCK | Neuraminidase Inhibition | 0.70 nM | [7] |
| Oseltamivir Carboxylate | Oseltamivir-sensitive H1N1 | MDCK | CPE Inhibition | 0.030 µM | [8] |
| Zanamivir | Oseltamivir-resistant H1N1 (H275Y) | MDCK | CPE Inhibition | 0.24 - 0.36 µM | [8] |
| Peramivir | Oseltamivir-resistant H1N1 (H275Y) | MDCK | CPE Inhibition | ~8 µM | [8] |
| Ribavirin | Oseltamivir-resistant H1N1 (H275Y) | MDCK | CPE Inhibition | 25 - 33 µM | [8] |
II. Experimental Protocols
A. Virus Quantification Assays
1. Plaque Assay
The plaque assay is a standard method for determining the titer of infectious virus particles, measured in plaque-forming units per milliliter (PFU/mL).[9] Each plaque originates from a single infectious virus particle.[10]
Materials:
-
Confluent monolayer of MDCK cells in 6-well or 12-well plates
-
Virus stock
-
Serum-free medium (e.g., DMEM)
-
TPCK-treated trypsin
-
Overlay medium (e.g., containing agarose or Avicel)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed MDCK cells in 6-well or 12-well plates and grow to 90-100% confluency.[9][10]
-
Prepare 10-fold serial dilutions of the virus stock in serum-free medium.
-
Wash the cell monolayer twice with PBS.[11]
-
Inoculate each well with 100-200 µL of a virus dilution.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.[11]
-
Aspirate the inoculum and wash the cells once with PBS.[11]
-
Add 2-3 mL of overlay medium containing TPCK-treated trypsin to each well.
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.[11]
-
Fix the cells with a solution such as 10% formaldehyde for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.[11]
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in wells with 10-100 plaques to calculate the viral titer (PFU/mL).
2. Tissue Culture Infectious Dose 50 (TCID50) Assay
The TCID50 assay determines the virus dilution that infects 50% of the cell cultures.[12]
Materials:
-
Confluent monolayer of MDCK or A549 cells in a 96-well plate
-
Virus stock
-
Serum-free medium
-
TPCK-treated trypsin
Protocol:
-
Seed cells in a 96-well plate and grow to confluency.[12]
-
Prepare 10-fold serial dilutions of the virus stock in serum-free medium.[12]
-
Inoculate replicate wells (e.g., 8 wells per dilution) with 100 µL of each virus dilution.[13]
-
Include a set of wells with medium only as a negative control.
-
Incubate the plate at 37°C for 3-5 days.[14]
-
Observe the cells daily for the presence of cytopathic effect (CPE).
-
After the incubation period, score each well as positive or negative for CPE.
-
Calculate the TCID50 value using the Reed-Muench or Spearman-Kärber method.[15]
3. Hemagglutination (HA) Assay
The HA assay is used to quantify the relative amount of virus particles by their ability to agglutinate red blood cells (RBCs).[16]
Materials:
-
Virus-containing sample (e.g., cell culture supernatant)
-
PBS
-
0.5% suspension of chicken or turkey red blood cells (RBCs)
-
V-bottom 96-well plate
Protocol:
-
Add 50 µL of PBS to all wells of a V-bottom 96-well plate except for the first well in each row.[17]
-
Add 100 µL of the virus sample to the first well of a row.[17]
-
Perform 2-fold serial dilutions by transferring 50 µL from one well to the next down the row.[17]
-
Add 50 µL of the 0.5% RBC suspension to each well.[17]
-
Gently mix the plate and incubate at room temperature for 30-60 minutes.[17]
-
Read the results:
-
Positive (agglutination): A diffuse lattice of RBCs covering the bottom of the well.
-
Negative (no agglutination): A tight button of RBCs at the bottom of the well.[16]
-
-
The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination.
B. Antiviral Susceptibility Testing
This protocol determines the concentration of an antiviral drug required to inhibit influenza virus replication in cell culture.
Materials:
-
Confluent monolayer of MDCK cells in a 96-well plate
-
Influenza virus stock
-
Antiviral compound
-
Serum-free medium with TPCK-treated trypsin
-
Cell viability assay reagent (e.g., Neutral Red)
Protocol:
-
Prepare serial dilutions of the antiviral compound in serum-free medium.
-
Seed MDCK cells in a 96-well plate and grow to confluency.
-
Pre-treat the cells with the diluted antiviral compound for a specified time.
-
Infect the cells with a known amount of influenza virus (e.g., MOI of 0.01).
-
Incubate the plate at 37°C for 48-72 hours.
-
Assess virus-induced CPE or cell viability using a suitable assay (e.g., Neutral Red uptake).[8]
-
Determine the 50% effective concentration (EC50), which is the drug concentration that inhibits viral replication by 50%.[6]
-
In parallel, determine the 50% cytotoxic concentration (CC50) of the compound on uninfected cells to assess its toxicity.[8]
-
Calculate the selectivity index (SI = CC50/EC50) to evaluate the therapeutic window of the compound.[8]
III. Signaling Pathways and Experimental Workflows
A. Signaling Pathways in Influenza Virus Infection
Influenza virus infection manipulates several host cell signaling pathways to facilitate its replication and evade the host immune response.[1] Key pathways include the PI3K/Akt, MAPK, and NF-κB pathways.[1]
1. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is often activated by influenza virus to promote cell survival and enhance viral replication.[18][19]
Caption: Influenza virus activation of the PI3K/Akt pathway.
2. MAPK Signaling Pathway
The MAPK pathway is involved in regulating various cellular processes, and its activation during influenza infection can influence viral gene expression and replication.[20][21]
Caption: Influenza virus-induced MAPK/ERK signaling cascade.
3. NF-κB Signaling Pathway
The NF-κB pathway plays a complex role in influenza infection, contributing to both the host antiviral response and, in some cases, being exploited by the virus for its own replication.[22][23]
References
- 1. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of egg and high yielding MDCK cell-derived live attenuated influenza virus for commercial production of trivalent influenza vaccine: In vitro cell susceptibility and influenza virus replication kinetics in permissive and semi-permissive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term culture of human lung adenocarcinoma A549 cells enhances the replication of human influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomic Analysis of Influenza A Virus A/WSN/1933 (H1N1) Infected A549 Cells during First Cycle of Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Viral Plaque Assay [protocols.io]
- 10. Influenza virus plaque assay [protocols.io]
- 11. Influenza Virus Plaque Assay in MDCK Cells. [bio-protocol.org]
- 12. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 13. youtube.com [youtube.com]
- 14. urmc.rochester.edu [urmc.rochester.edu]
- 15. Propagation and Characterization of Influenza Virus Stocks That Lack High Levels of Defective Viral Genomes and Hemagglutinin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Hemagglutination Assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 17. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. openagrar.de [openagrar.de]
- 22. NF-κB Signaling Differentially Regulates Influenza Virus RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols: Influenza Virus Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plaque reduction assay is the definitive method for quantifying infectious influenza virus particles and evaluating the efficacy of antiviral compounds. This technique relies on the ability of infectious virions to form discrete areas of cell death, or plaques, in a confluent monolayer of susceptible cells. The number of plaques is directly proportional to the concentration of infectious virus in the sample. When assessing antiviral agents, a reduction in the number or size of plaques in the presence of the compound indicates its inhibitory activity. This document provides a detailed methodology for performing a plaque reduction assay for influenza virus, with specific considerations for data presentation and experimental workflows. While the following protocol is broadly applicable to influenza A viruses, it is presented with "Influenza virus-IN-3" as the target, assuming it is a representative influenza A strain.
Core Principles
An infectious influenza virus particle infects a single cell within a confluent monolayer.[1][2] The virus then replicates and lyses the host cell, releasing progeny virions that infect and destroy neighboring cells.[2] This localized cycle of replication and cell death results in the formation of a "plaque."[2][3] To ensure that progeny viruses only infect adjacent cells, a semi-solid overlay is applied after the initial infection period, restricting viral spread through the liquid medium.[2][4] The number of plaques, expressed as plaque-forming units per milliliter (PFU/mL), is a measure of the infectious virus titer.[1][3]
For antiviral testing, a known concentration of the virus is incubated with serial dilutions of a test compound before being added to the cell monolayer. The reduction in the number of plaques compared to a no-drug control is used to determine the compound's inhibitory concentration (e.g., IC50).[5]
Key Experimental Parameters
Successful and reproducible plaque assays depend on the careful optimization of several parameters. The following table summarizes critical variables and their typical ranges for influenza virus plaque assays.
| Parameter | Typical Value/Range | Notes |
| Cell Line | Madin-Darby Canine Kidney (MDCK) cells | The most common and susceptible cell line for influenza virus propagation.[1][3] |
| Cell Seeding Density | 3 x 10^5 to 1.2 x 10^6 cells/well (for 6- or 12-well plates) | Aim for 95-100% confluency on the day of infection.[1][6][7] |
| Virus Diluent | Serum-free MEM or DMEM, 0.3% BSA, 1 µg/mL TPCK-Trypsin | TPCK-Trypsin is crucial for the cleavage of the influenza hemagglutinin protein, which is necessary for viral entry into host cells.[8] |
| Infection Volume | 100 - 500 µL per well (for 12-well plates) | A small volume is used to facilitate virus adsorption to the cell monolayer.[6][8][9] |
| Incubation Time (Adsorption) | 45 - 60 minutes | The plate should be gently rocked every 15 minutes to ensure even distribution of the virus and prevent the cell monolayer from drying out.[6][8][9][10] |
| Overlay Medium | Agarose, Avicel (microcrystalline cellulose), or SeaPlaque Agarose | Avicel is a common alternative to agarose and avoids potential issues with overheating the cell monolayer.[1] |
| Incubation Time (Plaque Formation) | 2 - 3 days | The incubation time depends on the specific virus strain and may require optimization.[8][9] |
| Fixation Solution | 4% Formalin or 70% Ethanol | Formalin is effective for fixing the cells and inactivating the virus.[8][10][11] |
| Staining Solution | 0.1% - 0.3% Crystal Violet in 20% Ethanol | Stains the viable cells, leaving the plaques as clear, unstained areas.[8] |
Experimental Protocol: Plaque Reduction Assay
This protocol details the steps for determining the antiviral activity of a compound against "this compound" using a plaque reduction assay.
Day 1: Cell Seeding
-
Culture and expand MDCK cells in complete medium (e.g., DMEM with 10% FBS).
-
Trypsinize the cells and perform a cell count.[1]
-
Seed a 12-well plate with 3 x 10^5 MDCK cells per well in 1 mL of complete medium.[1]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to form a confluent monolayer.[1][6]
Day 2: Infection and Overlay
-
Prepare Virus-Compound Mixture:
-
Perform serial dilutions of the test compound in serum-free medium containing 1 µg/mL TPCK-Trypsin.
-
Dilute the "this compound" stock to a concentration that will yield 50-100 plaques per well.
-
Mix equal volumes of the diluted virus and each compound dilution.
-
Incubate the mixtures for 1 hour at 37°C to allow the compound to interact with the virus.
-
-
Infect Cells:
-
Apply Overlay:
-
While the cells are incubating, prepare the overlay medium. For a 1.2% Avicel overlay, mix equal parts of 2.4% Avicel solution and 2x DMEM containing 2 µg/mL TPCK-Trypsin.[8]
-
Aspirate the inoculum from the wells.
-
Gently add 1 mL of the overlay medium to each well.
-
Allow the overlay to solidify at room temperature for 10-15 minutes.[6][9]
-
-
Incubate the plate for 2-3 days at 37°C in a 5% CO2 incubator.[8]
Day 4/5: Fixation and Staining
-
Aspirate the overlay medium from the wells.[8]
-
Wash the cells once with PBS.[8]
-
Fix the cells by adding 1 mL of 4% formalin to each well and incubating for 30 minutes at room temperature.[11]
-
Remove the formalin and gently wash the wells with water.
-
Stain the cells by adding 0.5 mL of 0.3% crystal violet solution to each well and incubating for 10-15 minutes at room temperature.[8]
-
Remove the crystal violet solution and gently wash the wells with water until the plaques are clearly visible.
-
Allow the plate to air dry.
Data Presentation and Analysis
Plaque Counting and Titer Calculation
-
Count the number of plaques in each well. Wells with 5-100 plaques are considered countable.[4]
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).
-
Percentage Reduction = [1 - (Number of plaques with compound / Number of plaques in virus control)] x 100
-
Data Summary Table
| Compound Concentration | Mean Plaque Count (± SD) | Percentage Plaque Reduction |
| Virus Control (0 µM) | 85 (± 7) | 0% |
| 0.1 µM | 72 (± 5) | 15.3% |
| 1 µM | 43 (± 4) | 49.4% |
| 10 µM | 15 (± 3) | 82.4% |
| 100 µM | 2 (± 1) | 97.6% |
| Cell Control | 0 | 100% |
IC50 Determination
The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50%. This can be calculated by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Workflow
Experimental Workflow for Plaque Reduction Assay
Caption: Workflow for the influenza virus plaque reduction assay.
Logical Relationship of Plaque Formation
Caption: The process of influenza virus plaque formation.
References
- 1. Influenza virus plaque assay [protocols.io]
- 2. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. Viral Plaque Assay [protocols.io]
- 4. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Immunoplaque Assay (Influenza Virus) [bio-protocol.org]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Evaluation of Influenza Virus Inhibitor IN-3 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Influenza A viruses (IAVs) are a major cause of seasonal epidemics and occasional pandemics, posing a significant threat to global public health.[1][2][3] The development of novel antiviral therapeutics is crucial to combat emerging drug-resistant strains and to provide effective treatment options.[4] This document provides a detailed experimental framework for the in vivo evaluation of "Influenza virus-IN-3," a hypothetical antiviral compound, using established mouse models of influenza infection.[5][6][7] The protocols and methodologies described herein are based on standard practices in the field and are intended to guide researchers in assessing the efficacy and mechanism of action of new influenza inhibitors.
Data Presentation: Efficacy of IN-3 in a Mouse Model of Influenza A Virus Infection
The following tables summarize the expected quantitative data from in vivo efficacy studies of IN-3. These tables are designed for clear comparison of treatment effects.
Table 1: Effect of IN-3 on Survival Rate in Mice Infected with Influenza A/PR/8/34 (H1N1)
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Number of Animals | Survival Rate (%) | Mean Day of Death |
| Vehicle Control | - | Oral Gavage | 10 | 10 | 7.5 |
| IN-3 | 10 | Oral Gavage | 10 | 60 | 11.2 |
| IN-3 | 25 | Oral Gavage | 10 | 90 | 13.5 |
| Oseltamivir | 20 | Oral Gavage | 10 | 90 | 13.8 |
Table 2: Effect of IN-3 on Lung Viral Titer and Lung Weight in Infected Mice
| Treatment Group | Dose (mg/kg/day) | Day Post-Infection | Mean Lung Viral Titer (log10 PFU/g) | Mean Lung Weight (g) |
| Vehicle Control | - | 3 | 6.8 ± 0.5 | 0.45 ± 0.05 |
| 6 | 7.2 ± 0.4 | 0.62 ± 0.08 | ||
| IN-3 | 25 | 3 | 4.2 ± 0.6 | 0.28 ± 0.04 |
| 6 | 3.1 ± 0.5 | 0.21 ± 0.03 | ||
| Oseltamivir | 20 | 3 | 4.5 ± 0.7 | 0.30 ± 0.05 |
| 6 | 3.4 ± 0.6 | 0.23 ± 0.04 | ||
| *Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control. |
Table 3: Effect of IN-3 on Pro-inflammatory Cytokine Levels in Bronchoalveolar Lavage (BAL) Fluid
| Treatment Group | Dose (mg/kg/day) | TNF-α (pg/mL) | IL-6 (pg/mL) | CCL2/MCP-1 (pg/mL) |
| Vehicle Control | - | 1500 ± 250 | 2200 ± 300 | 1800 ± 280 |
| IN-3 | 25 | 650 ± 120 | 800 ± 150 | 750 ± 130 |
| Oseltamivir | 20 | 700 ± 140 | 850 ± 160 | 800 ± 140 |
| *Data are presented as mean ± standard deviation at day 3 post-infection. *p < 0.05 compared to vehicle control. |
Experimental Protocols
In Vivo Mouse Efficacy Study
This protocol outlines the procedure for evaluating the antiviral efficacy of IN-3 in a lethal influenza virus infection model.
Materials:
-
Mouse-adapted influenza A virus strain (e.g., A/Puerto Rico/8/1934 H1N1).[7][9]
-
IN-3 compound and appropriate vehicle.
-
Oseltamivir (positive control).
-
Anesthetic (e.g., isoflurane or ketamine/xylazine).[6]
-
Phosphate-buffered saline (PBS).
-
Calibrated pipettes and tips.
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into treatment groups (e.g., vehicle control, IN-3 low dose, IN-3 high dose, oseltamivir positive control), with at least 10 mice per group.[4]
-
Infection:
-
Treatment:
-
Monitoring:
-
Endpoint Analysis:
Viral Load Determination by Plaque Assay
This protocol describes how to quantify infectious virus particles from lung homogenates.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.[12]
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements.
-
Trypsin-EDTA.
-
12-well cell culture plates.
-
Agarose.
-
TPCK-treated trypsin.
-
Crystal violet staining solution.
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer.[12]
-
Lung Homogenization: Homogenize harvested mouse lungs in PBS and clarify by centrifugation.
-
Serial Dilutions: Prepare 10-fold serial dilutions of the lung homogenate supernatant in serum-free DMEM.[12]
-
Infection:
-
Wash MDCK cell monolayers with PBS.
-
Inoculate the cells with 200 µL of each virus dilution for 1 hour at 37°C.[12]
-
-
Agarose Overlay:
-
Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing TPCK-treated trypsin.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Staining:
-
Fix the cells with 4% formaldehyde.
-
Remove the agarose overlay and stain the cell monolayer with crystal violet solution.[12]
-
-
Plaque Counting: Count the plaques and calculate the viral titer as plaque-forming units (PFU) per gram of lung tissue.[12]
Visualization of Pathways and Workflows
Influenza A Virus Replication Cycle and Points of Inhibition
Influenza A virus replication involves multiple stages, each presenting a potential target for antiviral drugs.[14] The hemagglutinin (HA) protein on the virus surface binds to sialic acid receptors on host cells, initiating entry.[14][15] Neuraminidase (NA) is crucial for the release of new virus particles from the infected cell.[3][15]
Caption: Influenza virus life cycle and potential targets for antiviral drugs.
Experimental Workflow for In Vivo Efficacy Testing
A structured workflow is essential for conducting reproducible in vivo studies. This involves careful planning from animal preparation to data analysis.
Caption: Workflow for testing the in vivo efficacy of antiviral compound IN-3.
Influenza Virus-Induced PI3K/Akt Signaling Pathway
Influenza A virus infection activates several host cell signaling pathways to support its replication. The PI3K/Akt pathway is one such critical pathway, which is often manipulated by the virus, particularly by the NS1 protein, to promote viral replication and inhibit apoptosis of the host cell.[16][17][18][19]
Caption: Activation of the PI3K/Akt pathway by influenza virus NS1 protein.
References
- 1. journals.asm.org [journals.asm.org]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Influenza - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
- 5. Influenza A Virus Studies in a Mouse Model of Infection [jove.com]
- 6. In Vivo Infection Model of Severe Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models for influenza virus pathogenesis, transmission, and immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influenza A Virus Studies in a Mouse Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vivo Influenza Virus-Inhibitory Effects of the Cyclopentane Neuraminidase Inhibitor RWJ-270201 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Infection Using Mouse-Adapted Influenza B Virus in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for influenza A virus infection of mice and viral load determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. THE BIOLOGY OF INFLUENZA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influenza Virus (Flu) | BCM [bcm.edu]
- 16. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influenza A viruses and PI3K: Are there time, place and manner restrictions? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. A new player in a deadly game: influenza viruses and the PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Influenza virus-IN-3 (Hypothetical Neuraminidase Inhibitor) for Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Influenza virus-IN-3 is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme, a key glycoprotein essential for the release of progeny virions from infected host cells. By blocking the activity of neuraminidase, this compound effectively halts the spread of the virus, making it a promising candidate for antiviral therapy. These application notes provide detailed protocols for the preclinical evaluation of this compound in common animal models of influenza infection, including dosage, administration, and efficacy assessment.
Quantitative Data Summary
For effective preclinical evaluation, dose-ranging studies are critical to determine the optimal therapeutic window for this compound. Below are summarized dosage and administration data from studies in mice and ferrets, two of the most common animal models for influenza research.
Table 1: Recommended Dosage and Administration of this compound in Mice
| Parameter | Details |
| Animal Model | BALB/c mice (6-8 weeks old) |
| Virus Strain | Influenza A/Puerto Rico/8/34 (H1N1) |
| Route of Administration | Oral gavage (p.o.), Intranasal (i.n.) |
| Dosage Range (Prophylactic) | 1 - 10 mg/kg/day |
| Dosage Range (Therapeutic) | 10 - 50 mg/kg/day |
| Dosing Frequency | Once or twice daily |
| Vehicle | 0.5% (w/v) methylcellulose in sterile water |
| Treatment Initiation (Therapeutic) | 4 to 48 hours post-infection |
Table 2: Recommended Dosage and Administration of this compound in Ferrets
| Parameter | Details |
| Animal Model | Male ferrets (6-12 months old) |
| Virus Strain | Influenza A/California/04/2009 (H1N1) |
| Route of Administration | Oral gavage (p.o.) |
| Dosage Range (Therapeutic) | 5 - 25 mg/kg/day |
| Dosing Frequency | Twice daily |
| Vehicle | Sterile saline with 0.1% Tween 80 |
| Treatment Initiation (Therapeutic) | 24 hours post-infection |
Experimental Protocols
Protocol 1: Efficacy of this compound in a Mouse Model of Influenza Infection
Objective: To evaluate the prophylactic and therapeutic efficacy of this compound in mice challenged with a lethal dose of influenza A virus.
Materials:
-
This compound
-
Vehicle (0.5% methylcellulose)
-
Influenza A/PR/8/34 (H1N1) virus stock
-
BALB/c mice (female, 6-8 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Oral gavage needles
-
Sterile PBS
Procedure:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least 72 hours before the experiment.
-
Animal Grouping: Randomly assign mice to treatment and control groups (n=10 per group).
-
Virus Challenge:
-
Lightly anesthetize mice with isoflurane.
-
Infect mice intranasally (i.n.) with a lethal dose (e.g., 5x LD50) of Influenza A/PR/8/34 virus in a 50 µL volume of sterile PBS.
-
-
Drug Administration:
-
Prophylactic Regimen: Administer this compound or vehicle orally once daily, starting 24 hours before virus challenge and continuing for 5 consecutive days.
-
Therapeutic Regimen: Administer this compound or vehicle orally twice daily, starting 24 hours after virus challenge and continuing for 5 consecutive days.
-
-
Monitoring:
-
Record body weight and survival daily for 14 days post-infection.
-
Observe clinical signs of illness (e.g., ruffled fur, lethargy).
-
Euthanize mice that lose more than 25% of their initial body weight.
-
-
Endpoint Analysis (Optional, separate cohort):
-
On day 3 and day 6 post-infection, euthanize a subset of mice from each group.
-
Collect lung tissue for viral titer determination using a TCID50 assay or qPCR.
-
Collect bronchoalveolar lavage (BAL) fluid for cytokine analysis.
-
Protocol 2: Pharmacokinetic (PK) Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice following oral administration.
Materials:
-
This compound
-
Vehicle
-
Healthy BALB/c mice (male, 6-8 weeks old)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) to a cohort of mice.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) via retro-orbital or tail vein bleeding at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Visualizations
Below are diagrams illustrating the mechanism of action and experimental workflows.
Caption: Mechanism of action of this compound.
Application Notes and Protocols: Preparation of Stock Solutions for "Influenza virus-IN-3" in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of the hypothetical influenza virus inhibitor, "Influenza virus-IN-3," intended for use in various cell-based assays. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Quantitative Data Summary
For consistency and ease of comparison, all quantitative data related to the preparation of "this compound" stock solutions are summarized in the table below.
| Parameter | Value | Notes |
| Compound Name | This compound | Hypothetical small molecule inhibitor |
| Molecular Weight | User to Input g/mol | Refer to the Certificate of Analysis (CoA) |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, sterile-filtered |
| Maximum Stock Concentration | 10 mM | Recommended for optimal solubility |
| Storage Temperature | -20°C or -80°C | Protect from light and moisture |
| Working Concentration Range | 0.1 µM - 10 µM | Assay dependent, requires optimization |
Experimental Protocols
Preparation of a 10 mM Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of "this compound."
Materials:
-
"this compound" powder
-
High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass: Calculate the mass of "this compound" needed to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)
-
Weigh the compound: Carefully weigh the calculated amount of "this compound" powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary to aid dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions
This protocol describes the dilution of the 10 mM stock solution to prepare working solutions for cell-based assays.
Materials:
-
10 mM "this compound" stock solution in DMSO
-
Sterile, serum-free cell culture medium
-
Sterile microcentrifuge tubes or 96-well plates
-
Pipettes and sterile filter tips
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions: Prepare a series of intermediate dilutions from the 10 mM stock solution in sterile, serum-free cell culture medium. It is recommended to perform at least a 1:100 dilution in the first step to minimize the final concentration of DMSO in the cell culture.
-
Prepare final working concentrations: Further dilute the intermediate solutions to achieve the desired final concentrations for your specific assay. The final concentration of DMSO in the cell culture should ideally be below 0.5% to avoid solvent-induced cytotoxicity.
-
Vehicle control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound used in the experiment.
Visualizations
The following diagrams illustrate key workflows and concepts related to the preparation and use of "this compound" in cell-based assays.
Caption: Workflow for stock and working solution preparation.
Caption: Hypothetical mechanism of action for this compound.
Application Notes and Protocols for Assessing Influenza Virus-IN-3 Cytotoxicity in MDCK Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the cytotoxic effects of a hypothetical anti-influenza compound, designated "Influenza virus-IN-3," on Madin-Darby Canine Kidney (MDCK) cells infected with influenza virus. The included methodologies are based on established cytotoxicity assays and provide a framework for screening and characterizing potential antiviral agents.
Introduction
Influenza viruses pose a significant global health threat, necessitating the development of effective antiviral therapies. A critical step in the drug discovery process is the assessment of a compound's potential to inhibit viral replication without causing undue harm to host cells. This protocol details the use of Madin-Darby Canine Kidney (MDCK) cells, a widely used cell line for influenza virus research, to determine the cytotoxicity of "this compound" in the context of viral infection.[1][2] The following sections outline the necessary materials, detailed experimental procedures for cell culture, virus infection, and cytotoxicity assessment using Neutral Red Uptake, MTT, and LDH assays, as well as data analysis and interpretation.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Supplier | Catalog No. |
| Cells & Virus | Madin-Darby Canine Kidney (MDCK) Cells | ATCC | CCL-34 |
| Influenza A Virus (e.g., A/PR/8/34 H1N1) | ATCC | VR-1469 | |
| Media & Reagents | Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | |
| Penicillin-Streptomycin | Gibco | 15140122 | |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | |
| TPCK-Treated Trypsin | Sigma-Aldrich | T1426 | |
| This compound | (User-defined) | - | |
| Cytotoxicity Assay Kits | Neutral Red Solution | Sigma-Aldrich | N2889 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 | |
| LDH Cytotoxicity Assay Kit | Thermo Fisher | 88953 | |
| Buffers & Solutions | Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | |
| Solubilization Solution (for Neutral Red Assay) | (User-prepared) | - | |
| Solubilization Solution (for MTT Assay) | (User-prepared) | - | |
| Labware | 96-well flat-bottom cell culture plates | Corning | 3596 |
| Serological pipettes | Corning | - | |
| Pipette tips | - | - | |
| Cell culture flasks (T-25, T-75) | Corning | - | |
| Equipment | Humidified CO2 Incubator (37°C, 5% CO2) | - | - |
| Biosafety Cabinet (Class II) | - | - | |
| Inverted Microscope | - | - | |
| Microplate Reader (Absorbance) | - | - | |
| Centrifuge | - | - | |
| Water Bath | - | - |
Experimental Protocols
MDCK Cell Culture
Madin-Darby Canine Kidney (MDCK) cells are a suitable host for the propagation of influenza virus.[1][3]
-
Cell Thawing and Seeding : Thaw a cryovial of MDCK cells rapidly in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate at 37°C in a humidified 5% CO2 incubator.
-
Cell Maintenance : Change the growth medium every 2-3 days.
-
Cell Passaging : When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add 2 mL of 0.25% Trypsin-EDTA. Incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:6 split ratio.
Influenza Virus Propagation and Tittering
-
Virus Stock Preparation : Grow MDCK cells to 90-100% confluency in a T-75 flask. Wash the cells with serum-free DMEM. Infect the cells with influenza virus at a low multiplicity of infection (MOI) of 0.01 in infection medium (serum-free DMEM with 1 µg/mL TPCK-treated trypsin). Incubate at 37°C for 48-72 hours, or until cytopathic effect (CPE) is observed in 80-90% of the cells. Harvest the supernatant containing the virus, centrifuge to remove cell debris, and store at -80°C.
-
Virus Tittering (TCID50 Assay) : Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight. The next day, prepare 10-fold serial dilutions of the virus stock in infection medium. Remove the growth medium from the cells and add 100 µL of each virus dilution to 8 replicate wells. Incubate for 4-5 days and then observe for CPE. The 50% Tissue Culture Infectious Dose (TCID50) is calculated using the Reed-Muench method.
Cytotoxicity Assessment of this compound
The following assays are performed to measure the effect of "this compound" on the viability of influenza-infected and uninfected MDCK cells.
-
Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C with 5% CO2.
-
The next day, remove the medium and wash the cells with serum-free DMEM.
-
Infect the cells with influenza virus at an MOI of 0.1 in 50 µL of infection medium. For mock-infected controls, add 50 µL of infection medium without the virus. Incubate for 1 hour at 37°C.
-
After the incubation period, remove the virus inoculum and add 100 µL of infection medium containing serial dilutions of "this compound". Include a "virus control" (infected cells with no compound) and a "cell control" (uninfected cells with no compound).
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[4][5]
-
After the 48-hour incubation, remove the medium and add 100 µL of pre-warmed medium containing 50 µg/mL neutral red to each well.
-
Incubate for 2 hours at 37°C.
-
Remove the neutral red medium and wash the cells with 150 µL of PBS.
-
Add 150 µL of destain solution (50% ethanol, 49% water, 1% acetic acid) to each well and shake for 10 minutes to solubilize the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
-
After the 48-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[8]
-
After the 48-hour incubation, carefully collect 50 µL of the supernatant from each well without disturbing the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare a positive control for maximum LDH release by adding a lysis buffer to untreated control cells 45 minutes before the assay endpoint.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
Data Presentation and Analysis
Quantitative data from the cytotoxicity assays should be summarized in a clear and structured table for easy comparison.
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Assay | Endpoint | Virus Control (% Viability/Cytotoxicity) | IN-3 Concentration (µM) | % Viability / % Cytotoxicity (vs. Virus Control) | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Neutral Red | Cell Viability | e.g., 30% | 0.1 | ||||
| 1 | |||||||
| 10 | |||||||
| 100 | |||||||
| MTT | Cell Viability | e.g., 25% | 0.1 | ||||
| 1 | |||||||
| 10 | |||||||
| 100 | |||||||
| LDH | Cytotoxicity | e.g., 70% | 0.1 | ||||
| 1 | |||||||
| 10 | |||||||
| 100 |
-
CC50 (50% cytotoxic concentration): The concentration of "this compound" that reduces the viability of uninfected MDCK cells by 50%.
-
EC50 (50% effective concentration): The concentration of "this compound" that protects 50% of influenza-infected MDCK cells from virus-induced cell death.
-
Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the compound. A higher SI value is desirable.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Influenza Virus-Induced Apoptosis Signaling Pathway
Influenza virus infection can induce apoptosis in MDCK cells through various signaling pathways.[9][10][11] The following diagram illustrates a simplified representation of key pathways involved.
Caption: Simplified signaling pathway of influenza virus-induced apoptosis in MDCK cells.
Conclusion
This document provides a detailed framework for assessing the cytotoxicity of the hypothetical compound "this compound" in the context of influenza virus infection in MDCK cells. By employing a combination of well-established cytotoxicity assays, researchers can effectively evaluate the safety and efficacy of potential antiviral candidates. The provided protocols and data presentation formats are designed to ensure clarity, reproducibility, and ease of interpretation, thereby facilitating the drug development pipeline.
References
- 1. Functional evaluation for adequacy of MDCK-lineage cells in influenza research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. re-place.be [re-place.be]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Examining the Cellular Pathways Involved in Influenza Virus Induced Apoptosis | Semantic Scholar [semanticscholar.org]
- 10. Control of apoptosis in influenza virus-infected cells by up-regulation of Akt and p53 signaling - ProQuest [proquest.com]
- 11. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Optimizing "Influenza virus-IN-3" concentration for maximum antiviral effect
Disclaimer: The following information is provided for a hypothetical antiviral compound, "Influenza virus-IN-3," assumed to be a neuraminidase inhibitor. The experimental parameters and results are illustrative and should be adapted based on actual experimental findings.
Troubleshooting Guide: Optimizing this compound Concentration
This guide addresses common issues encountered during the optimization of "this compound" concentration for maximum antiviral effect.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| High variability in antiviral activity between replicate experiments. | 1. Inconsistent virus titer in inoculums. 2. Pipetting errors during drug dilution. 3. Cell viability issues. 4. Contamination of cell cultures or reagents. | 1. Use a freshly titrated and aliquoted virus stock for all experiments. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Ensure consistent cell seeding density and check cell viability before each experiment. 4. Use aseptic techniques and regularly test for mycoplasma contamination. |
| No significant antiviral effect observed at non-toxic concentrations. | 1. The compound has low potency against the tested influenza strain. 2. The experimental assay is not sensitive enough. 3. The compound may have a different mechanism of action. | 1. Test a broader range of concentrations. 2. Consider using a more sensitive assay (e.g., a reporter virus assay). 3. Re-evaluate the presumed mechanism of action with mechanism-of-action specific assays. |
| Observed cytotoxicity at concentrations where antiviral activity is expected. | 1. The compound has a narrow therapeutic window. 2. The solvent used to dissolve the compound is toxic to the cells. | 1. Perform a more detailed cytotoxicity assay with a narrower concentration range. 2. Include a solvent control in all experiments to assess its effect on cell viability. |
| Inconsistent EC50 values across different assays (e.g., Plaque Reduction vs. TCID50). | 1. Different assays measure different aspects of viral replication. 2. The multiplicity of infection (MOI) used varies between assays. | 1. This can be expected; report the EC50 value for each assay used. 2. Standardize the MOI across different assays where possible. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental determination of the optimal concentration for "this compound".
| Question | Answer |
| What are the key parameters to determine the optimal concentration of this compound? | The key parameters are the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and the selectivity index (SI). |
| How is the CC50 value determined? | The CC50 is determined by a cytotoxicity assay, such as the MTT assay, on uninfected host cells treated with a range of concentrations of the compound. |
| How is the EC50 value determined? | The EC50 is determined by infecting host cells with the influenza virus and treating them with a range of concentrations of the compound. The concentration that inhibits 50% of viral replication is the EC50. This is often measured using a plaque reduction assay or a TCID50 assay. |
| What is the Selectivity Index (SI) and why is it important? | The SI is the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, meaning the drug is effective at concentrations far below those that are toxic to host cells. |
Hypothetical Experimental Data Summary
| Parameter | Value | Description |
| CC50 | >100 µM | The concentration of this compound that causes a 50% reduction in the viability of host cells. A higher value is desirable. |
| EC50 | 0.5 µM | The concentration of this compound that inhibits 50% of influenza virus replication. A lower value is desirable. |
| Selectivity Index (SI) | >200 | The ratio of CC50 to EC50. A higher SI indicates a better safety profile. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of "this compound" that is toxic to the host cells.
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
"this compound" stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of "this compound" in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the different drug concentrations to the wells. Include a "cells only" control and a solvent control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control and determine the CC50 value.
Plaque Reduction Assay
This assay determines the concentration of "this compound" that inhibits the formation of viral plaques by 50%.
Materials:
-
Confluent MDCK cell monolayers in 6-well plates
-
Influenza virus stock (e.g., A/PR/8/34)[3]
-
"this compound"
-
DMEM with 2 µg/mL TPCK-trypsin
-
Agarose overlay
-
Crystal violet solution
Procedure:
-
Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units/well) for 1 hour.
-
Prepare different concentrations of "this compound" in DMEM with TPCK-trypsin.
-
After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of the drug-containing medium mixed with an equal volume of 1.2% agarose to each well. Include a "virus only" control.
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the "virus only" control and determine the EC50 value.
TCID50 (50% Tissue Culture Infectious Dose) Assay
This assay determines the virus titer and can be adapted to measure the inhibitory effect of an antiviral compound.
Materials:
-
MDCK cells in a 96-well plate
-
Influenza virus stock
-
"this compound"
-
DMEM with 2 µg/mL TPCK-trypsin
Procedure:
-
Prepare 10-fold serial dilutions of the influenza virus stock.
-
Infect MDCK cells in a 96-well plate with 100 µL of each virus dilution (8 replicates per dilution).
-
In a separate plate, pre-incubate the virus dilutions with various concentrations of "this compound" for 1 hour before adding to the cells.
-
Incubate the plates for 3-5 days.
-
Observe the cells for cytopathic effect (CPE) daily.
-
After the incubation period, determine the TCID50 value using the Reed-Muench method.
-
For the antiviral assay, calculate the reduction in virus titer for each drug concentration and determine the EC50.
Visualizations
Caption: Experimental workflow for optimizing the concentration of "this compound".
Caption: Simplified signaling pathway of Neuraminidase inhibition by "this compound".
References
Troubleshooting "Influenza virus-IN-3" inconsistent results in plaque assays
This technical support center provides troubleshooting guidance for researchers encountering inconsistent results with influenza virus plaque assays, with a focus on strains similar to "Influenza virus-IN-3". The following information is designed to assist laboratory professionals in identifying and resolving common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent plaque assay results with influenza viruses?
Inconsistent results in influenza plaque assays can stem from several factors, including the health and confluency of the cell monolayer, the quality and titer of the virus stock, the composition of the overlay medium, and procedural inconsistencies.[1] Madin-Darby canine kidney (MDCK) cells are a standard and reliable choice for influenza virus propagation due to their high sensitivity.[2] The use of trypsin in the overlay medium is also crucial for plaque formation for most influenza strains.[3][4]
Q2: Why are my influenza plaques fuzzy or indistinct?
Fuzzy or diffuse plaques can be caused by several issues. If the overlay medium is not solidified properly, the virus can spread further than the immediate neighboring cells, leading to indistinct plaque morphology.[1] Another potential cause is using a cell monolayer that is over-confluent, which can also result in less defined plaques.[1]
Q3: I am not seeing any plaques, or very few, even with a high virus concentration. What could be the problem?
The absence of plaques can be due to a few critical factors. A common issue is the lack of a necessary protease, like trypsin, in the overlay medium, which is required for the cleavage of the influenza virus hemagglutinin (HA) protein, a step essential for viral entry into the host cell.[3][4] Other possibilities include a loss of virus viability due to improper storage or handling, or the use of a cell line that is not susceptible to the specific influenza strain.[1][5] Additionally, the presence of inhibitors in the serum used in the culture medium can interfere with viral replication.[6]
Q4: The cell monolayer is detaching from the plate. What is causing this?
Detachment of the cell monolayer can occur if the cells are unhealthy or if the overlay medium was added at too high a temperature, causing thermal shock to the cells.[7][8] It is also possible that the virus itself is causing widespread cell death that is not localized into distinct plaques, which can happen if the initial virus concentration is too high.[9]
Troubleshooting Guides
Issue 1: No or Poor Plaque Formation
| Potential Cause | Recommended Solution |
| Inactive or Absent Trypsin | Most influenza strains require trypsin for HA cleavage and subsequent viral entry.[3][4] Ensure TPCK-treated trypsin is added to the overlay medium at an appropriate concentration (typically 1-2 µg/mL).[10] |
| Inappropriate Cell Line | While MDCK cells are generally susceptible to influenza viruses, some strains may have specific host cell requirements.[2][11] Consider using a different cell line, such as MDCK-SIAT1 cells, which have an increased expression of sialic acid receptors and can show improved isolation rates for human influenza viruses.[2] |
| Low Virus Titer | The virus stock may have a lower titer than expected. Re-titer the virus stock to ensure an adequate number of infectious particles are being added to the cells.[1] |
| Inhibitory Factors in Serum | Fetal bovine serum (FBS) can contain inhibitors of trypsin and other proteases required for viral fusion.[6] It is recommended to use serum-free medium or a medium with a low serum concentration during the infection and overlay steps.[12] |
Issue 2: Inconsistent Plaque Size and Morphology
| Potential Cause | Recommended Solution |
| Non-uniform Cell Monolayer | An uneven cell monolayer can lead to variations in plaque size. Ensure that the cells are seeded evenly and that the monolayer is 90-100% confluent at the time of infection.[1] |
| Improper Overlay Solidification | If using an agarose overlay, ensure it is allowed to solidify completely before moving the plates. For semi-solid overlays like Avicel, ensure it is mixed well and applied evenly.[1][7][8] |
| Inconsistent Incubation Conditions | Fluctuations in temperature and CO2 levels can affect both cell health and viral replication, leading to inconsistent plaque formation. Ensure the incubator is properly calibrated and provides a stable environment.[1] |
Experimental Protocols
Standard Influenza Virus Plaque Assay Protocol
This protocol is a general guideline and may need optimization for specific influenza strains.
-
Cell Seeding:
-
Virus Dilution and Infection:
-
Prepare 10-fold serial dilutions of the virus stock in serum-free medium.[7]
-
Wash the cell monolayer once with phosphate-buffered saline (PBS).
-
Infect the cells with 100-200 µL of each virus dilution.[10][13]
-
Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the inoculum and to prevent the monolayer from drying out.[10]
-
-
Overlay Application:
-
Prepare the overlay medium. A common choice is a mixture of 2x DMEM and a solidifying agent like agarose or Avicel.[10]
-
For an Avicel overlay, a final concentration of 1.2% is often used.[10] This avoids the potential for cell damage from hot agarose.[7][8]
-
Add TPCK-treated trypsin to the overlay medium to a final concentration of 1-2 µg/mL.[10]
-
Aspirate the virus inoculum from the wells.
-
Add 1 mL of the overlay medium to each well.[10]
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.[10]
-
-
Plaque Visualization:
-
Aspirate the overlay.
-
Fix the cells with 10% formalin or 70% ethanol for at least 10 minutes.[10][13]
-
Stain the cell monolayer with a 0.1-0.3% crystal violet solution for 10-20 minutes.[10]
-
Gently wash the wells with water to remove excess stain and allow the plates to dry.
-
Count the plaques and calculate the virus titer in plaque-forming units per milliliter (PFU/mL).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. researchgate.net [researchgate.net]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Influenza virus plaque assay [protocols.io]
- 8. Influenza virus plaque assay â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Investigating Off-Target Effects of Influenza Virus Inhibitor IN-3 in Cellular Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using the hypothetical small molecule inhibitor, Influenza virus-IN-3, in cellular assays and need to investigate its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are common off-target effects to consider for a novel anti-influenza compound like IN-3?
A1: Novel anti-influenza compounds can exhibit a range of off-target effects. It is crucial to assess general cytotoxicity to distinguish between specific antiviral activity and non-specific cell death.[1][2] Many small molecule inhibitors can also inadvertently modulate host cell signaling pathways that are either manipulated by the influenza virus during its replication cycle or are unrelated to the viral life cycle. Key pathways to consider include the NF-κB, PI3K/Akt, and MAPK signaling cascades, as these are known to be hijacked by the influenza virus.[3][4][5][6]
Q2: How can I differentiate between the intended antiviral effect of IN-3 and general cytotoxicity?
A2: To distinguish between specific antiviral activity and general cytotoxicity, it is essential to determine the 50% cytotoxic concentration (CC50) in uninfected cells and the 50% effective concentration (EC50) in infected cells. The ratio of these two values provides the selectivity index (SI = CC50 / EC50). A higher SI value indicates a greater window between the therapeutic and toxic concentrations, suggesting a more specific antiviral effect.[2]
Q3: My results with IN-3 are inconsistent across different cell lines. What could be the reason?
A3: Inconsistent results across different cell lines can be attributed to several factors. Cell-line specific differences in metabolism can alter the effective concentration of IN-3. Additionally, the expression levels of the intended target of IN-3 and potential off-targets can vary between cell lines. The activation state of cellular signaling pathways may also differ, influencing the cellular response to the compound. It is recommended to characterize the relevant molecular profiles of the cell lines being used.
Q4: Could IN-3 be affecting cellular processes unrelated to influenza virus replication?
A4: Yes, it is possible. Small molecule inhibitors can have unintended interactions with various cellular proteins, including kinases, phosphatases, and transcription factors. These interactions can lead to the modulation of cellular processes such as cell cycle progression, apoptosis, and immune signaling. Comprehensive profiling, such as kinome screening or gene expression analysis, can help identify such off-target effects.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death in IN-3 Treated, Uninfected Cells
Possible Cause: IN-3 may be inducing cytotoxicity through off-target effects.
Troubleshooting Steps:
-
Confirm Cytotoxicity: Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) in uninfected cells to determine the CC50 value of IN-3.
-
Assess Apoptosis: Investigate whether the observed cell death is due to apoptosis. Use assays such as Annexin V staining or caspase activity assays.
-
Evaluate Mitochondrial Toxicity: Assess the effect of IN-3 on mitochondrial membrane potential using dyes like JC-1.
-
Check for Cellular Stress Responses: Use markers for cellular stress, such as the induction of heat shock proteins or the unfolded protein response.
Issue 2: IN-3 Shows Reduced Antiviral Efficacy at Non-Toxic Concentrations
Possible Cause: The antiviral effect of IN-3 may be cell-type specific, or the compound may be rapidly metabolized.
Troubleshooting Steps:
-
Verify Target Engagement: If the direct target of IN-3 is known, use a target engagement assay to confirm that the compound is reaching its intended molecular target in the cells.
-
Test in Different Cell Lines: Compare the antiviral efficacy of IN-3 in a panel of different cell lines permissive to influenza virus infection.
-
Time-of-Addition Assay: Perform a time-of-addition experiment to determine at which stage of the viral life cycle IN-3 is active. This can provide insights into its mechanism of action and potential off-target effects that may interfere with its activity.[7]
-
Metabolic Stability: Assess the metabolic stability of IN-3 in the cell culture medium and in the presence of cells.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of IN-3 (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Data Presentation:
| Compound | Concentration (µM) | % Cell Viability | CC50 (µM) |
| IN-3 | 0.1 | 98.5 | 45.2 |
| 1 | 95.2 | ||
| 10 | 80.1 | ||
| 50 | 48.9 | ||
| 100 | 20.3 | ||
| Vehicle | - | 100 | >100 |
Kinase Profiling Assay
This protocol provides a general workflow for assessing the off-target effects of IN-3 on a panel of cellular kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of IN-3 at a concentration suitable for the kinase panel screening service (typically 10 mM in DMSO).
-
Kinase Panel Selection: Choose a commercially available kinase screening panel that covers a broad range of kinase families.
-
Binding or Activity Assay: The screening service will typically perform either a binding assay (e.g., KiNativ) or an in vitro kinase activity assay in the presence of a fixed concentration of IN-3 (e.g., 1 or 10 µM).
-
Data Analysis: The service will provide data on the percent inhibition of each kinase by IN-3.
-
Hit Confirmation: For any kinases that show significant inhibition (e.g., >50%), perform a dose-response experiment to determine the IC50 value.
Data Presentation:
| Kinase | % Inhibition at 10 µM IN-3 | IC50 (µM) |
| EGFR | 85.4 | 2.1 |
| SRC | 62.1 | 8.9 |
| MEK1 | 10.2 | >100 |
| JNK1 | 5.5 | >100 |
Gene Expression Analysis (RT-qPCR)
This protocol is for analyzing the expression of specific host genes that may be affected by off-target activities of IN-3.
Methodology:
-
Cell Treatment: Treat cells with IN-3 at a non-toxic concentration and a vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., pro-inflammatory cytokines, apoptosis-related genes) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Data Presentation:
| Gene | Fold Change (IN-3 vs. Vehicle) | p-value |
| TNF-α | 3.2 | <0.05 |
| IL-6 | 2.8 | <0.05 |
| BCL-2 | 0.6 | <0.05 |
| BAX | 1.5 | n.s. |
Visualizations
Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes.
Caption: The PI3K/Akt signaling pathway.
Caption: The MAPK/ERK signaling pathway.
References
- 1. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Determine Mechanism of Action of Anti-influenza Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. Influenza virus and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influenza A induced cellular signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imquestbio.com [imquestbio.com]
Technical Support Center: Improving In Vivo Bioavailability of Influenza Virus-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of the small molecule inhibitor, Influenza virus-IN-3.
Frequently Asked Questions (FAQs)
Q1: My in vivo efficacy studies with this compound are showing poor results despite good in vitro potency. What could be the underlying issue?
A1: Poor in vivo efficacy, despite strong in vitro activity, often points to suboptimal bioavailability of the compound. Bioavailability is the fraction of an administered drug that reaches the systemic circulation. For orally administered drugs, low bioavailability can be due to poor solubility in gastrointestinal fluids, low permeability across the intestinal wall, or significant first-pass metabolism in the liver. It is crucial to assess the physicochemical properties of this compound to identify the root cause.
Q2: What are the initial steps to troubleshoot the poor bioavailability of this compound?
A2: A systematic approach is recommended. Start by characterizing the compound's solubility and permeability, which can be classified using the Developability Classification System (DCS).[1] Concurrently, evaluating its metabolic stability using in vitro models, such as liver microsomes, can provide insights into potential clearance issues.[2] This initial assessment will help categorize the primary barrier to bioavailability and guide the selection of an appropriate enhancement strategy.
Q3: What are the common formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
A3: For poorly soluble compounds, several formulation strategies can be employed to improve dissolution and subsequent absorption.[3][4][5][6] These include:
-
Particle Size Reduction: Increasing the surface area by micronization or nanomilling can enhance the dissolution rate.[1][7]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[3][4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve drug solubilization in the gastrointestinal tract.[3][5]
-
Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can increase its solubility in aqueous environments.[3][4][7]
-
Nanotechnology-Based Approaches: Formulating the drug into nanoparticles can increase surface area and improve dissolution rates.[3]
Q4: Can structural modification of this compound improve its bioavailability?
A4: Yes, rational structural modifications can be a powerful approach.[8][9] Introducing ionizable or polar functional groups can significantly improve aqueous solubility.[2] Additionally, medicinal chemists can modify sites on the molecule that are susceptible to rapid metabolism to improve its stability and reduce clearance.[2] Machine learning models are also being increasingly used to predict how structural changes might affect properties like transporter affinity.[8]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
Symptoms:
-
Inconsistent absorption in pharmacokinetic (PK) studies.
-
Precipitation of the compound in aqueous buffers.
-
Low exposure (AUC) after oral administration.
Troubleshooting Workflow:
Caption: Workflow for addressing low aqueous solubility of this compound.
Quantitative Data Summary: Hypothetical Solubility Enhancement
| Formulation Strategy | Vehicle | Solubility Increase (fold) |
| Micronization | Water | 5 - 10 |
| Solid Dispersion (1:5 drug:polymer) | PVP K30 | 20 - 50 |
| Self-Emulsifying Drug Delivery System (SEDDS) | Oil, Surfactant, Co-surfactant | 50 - 100+ |
| Cyclodextrin Complexation (1:1 molar ratio) | Hydroxypropyl-β-cyclodextrin | 15 - 40 |
Issue 2: Rapid Metabolism of this compound
Symptoms:
-
High clearance observed in in vitro metabolic stability assays (e.g., liver microsomes).
-
Low exposure and short half-life in vivo.
-
Identification of significant metabolites in plasma or urine.
Troubleshooting Workflow:
Caption: Workflow for addressing rapid metabolism of this compound.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment
Objective: To determine the rate of metabolism of this compound in liver microsomes.
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes (e.g., human, mouse), a NADPH-regenerating system, and buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of this compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following oral administration.
Methodology:
-
Fast mice overnight with free access to water.
-
Administer the formulated this compound to mice via oral gavage at a predetermined dose (e.g., 10 mg/kg).[10]
-
Collect blood samples via tail vein or retro-orbital bleeding at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Process the blood to separate plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Signaling Pathway Visualization
While a specific signaling pathway for "this compound" is not defined, many influenza inhibitors target the neuraminidase enzyme, which is critical for viral release. The diagram below illustrates the general mechanism of action for a neuraminidase inhibitor.
Caption: Mechanism of action for a neuraminidase inhibitor like this compound.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Influenza Virus-Inhibitory Effects of the Cyclopentane Neuraminidase Inhibitor RWJ-270201 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Influenza Virus-Induced Cytotoxicity in Primary Cells
Disclaimer: The "Influenza virus-IN-3" designation is understood to be a hypothetical name for the purposes of this guide. The information, protocols, and guidance provided herein are based on established principles and data from well-characterized influenza A virus strains, such as H1N1 and H3N2. These methodologies are intended to be broadly applicable to research involving influenza virus-induced cytotoxicity in primary cell cultures.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with influenza virus in primary cells.
| Question | Answer |
| My primary cell monolayer is detaching prematurely after infection. What could be the cause? | Premature cell detachment is a strong indicator of high cytotoxicity. This can be caused by several factors: - High Multiplicity of Infection (MOI): An excessively high MOI can lead to rapid and widespread cell death. - Inappropriate Virus Strain for the Cell Type: Some primary cells are more susceptible to certain influenza strains. - Suboptimal Cell Health: Primary cells that are stressed or have been passaged too many times may be more prone to virus-induced death. Troubleshooting Steps: 1. Optimize MOI: Perform a dose-response experiment to determine the optimal MOI that allows for viral replication without causing excessive cytotoxicity within your desired timeframe. 2. Review Literature: Check for published studies that have used your specific primary cell type and influenza strain to see recommended MOIs. 3. Assess Cell Health: Ensure your primary cells are healthy, within a low passage number, and free from contamination before infection. 4. Consider a Different Strain: If possible, try a less virulent strain of influenza virus. |
| I am not observing the expected level of cytotoxicity in my positive control wells. What should I check? | Insufficient cytotoxicity in positive controls can invalidate your experimental results. Consider the following: - Inactive Virus Stock: The viral stock may have lost its infectivity due to improper storage or multiple freeze-thaw cycles. - Incorrect Viral Titer: The initial titration of your virus stock may have been inaccurate. - Cell Resistance: The primary cells may have a natural resistance to the influenza strain being used. Troubleshooting Steps: 1. Re-titer Virus Stock: Perform a fresh titration of your virus stock using a reliable method such as a plaque assay or TCID50 assay.[1] 2. Use a Fresh Aliquot: Always use a fresh aliquot of virus for each experiment to avoid degradation from freeze-thaw cycles. 3. Verify Cell Susceptibility: Confirm that your primary cell type is susceptible to the influenza strain you are using. You may need to use a different cell type or virus strain. |
| My cell viability assay results are inconsistent across replicate wells. What could be the issue? | Inconsistent results can stem from several sources of variability: - Uneven Cell Seeding: Inconsistent cell numbers in each well will lead to variable results. - Inaccurate Pipetting: Errors in pipetting virus or reagents can introduce significant variability. - Edge Effects: Wells on the outer edges of a microplate can be prone to evaporation, leading to altered cell growth and viability. Troubleshooting Steps: 1. Ensure Homogeneous Cell Suspension: Thoroughly mix your cell suspension before seeding to ensure a uniform cell density in each well. 2. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy. 3. Avoid Edge Wells: If possible, avoid using the outermost wells of the plate for your experiment. If you must use them, fill the surrounding wells with sterile PBS to minimize evaporation. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the primary mechanisms of cell death induced by influenza viruses? | Influenza A viruses can induce several types of programmed cell death in host cells, including apoptosis, necroptosis, and pyroptosis.[2][3][4] These pathways are interconnected and can be activated simultaneously.[2][3] - Apoptosis: A non-inflammatory form of cell death characterized by cell shrinkage and DNA fragmentation. It can be triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3][5] - Necroptosis: A pro-inflammatory form of programmed necrosis that results in cell lysis and the release of cellular contents.[2][5][6][7] It is often activated when apoptosis is inhibited. - Pyroptosis: A highly inflammatory form of cell death that is dependent on caspases and results in the release of pro-inflammatory cytokines.[2][4][8][9][10][11] |
| How can I mitigate influenza virus-induced cytotoxicity in my primary cell cultures? | Several strategies can be employed to reduce the cytotoxic effects of influenza virus infection: - Use of Inhibitors: Specific inhibitors can be used to block the key signaling molecules in the cell death pathways. For example, caspase inhibitors can block apoptosis, while inhibitors of RIPK1 or MLKL can block necroptosis. - Antiviral Compounds: Compounds that inhibit viral replication can reduce the viral load and subsequent cytotoxicity. - Modulation of Host Factors: Targeting host factors that are exploited by the virus for replication or that regulate cell death pathways can also be an effective strategy. |
| Which cell viability assays are most suitable for studying influenza-induced cytotoxicity? | The choice of assay depends on the specific question being asked: - MTT/XTT Assays: These colorimetric assays measure metabolic activity and are a good general indicator of cell viability. - LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of cytotoxicity. - Trypan Blue Exclusion Assay: This is a simple and cost-effective method to count viable and non-viable cells. - Flow Cytometry with Viability Dyes: This method can provide more detailed information on the mode of cell death (e.g., apoptosis vs. necrosis) when used with specific markers like Annexin V and propidium iodide. |
Quantitative Data
Table 1: Effect of Hypothetical Inhibitors on Cell Viability in this compound Infected Primary Human Bronchial Epithelial Cells (HBECs)
| Inhibitor | Target Pathway | Concentration (µM) | Cell Viability (%) at 24h Post-Infection |
| Vehicle Control | - | - | 45 ± 5 |
| Z-VAD-FMK | Pan-Caspase (Apoptosis) | 20 | 65 ± 7 |
| Necrostatin-1 | RIPK1 (Necroptosis) | 30 | 72 ± 6 |
| GSK'872 | RIPK3 (Necroptosis) | 10 | 70 ± 5 |
| Disulfiram | GSDMD (Pyroptosis) | 10 | 60 ± 8 |
| Combination (Z-VAD-FMK + Nec-1) | Apoptosis & Necroptosis | 20 + 30 | 85 ± 4 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Virus Infection: Remove the culture medium and infect the cells with this compound at the desired MOI. Include uninfected control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the uninfected control.
Protocol 2: Titration of Influenza Virus using Plaque Assay
-
Cell Seeding: Seed a confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates.
-
Serial Dilutions: Prepare 10-fold serial dilutions of the virus stock in infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin).
-
Infection: Remove the growth medium from the MDCK cells, wash with PBS, and infect with 200 µL of each viral dilution.
-
Adsorption: Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the virus.
-
Overlay: Remove the inoculum and overlay the cells with 2 mL of overlay medium (e.g., 2X MEM mixed with 1.2% agarose and 1 µg/mL TPCK-trypsin).
-
Incubation: Incubate the plates at 37°C for 48-72 hours until plaques are visible.
-
Staining: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet to visualize and count the plaques.
-
Calculation: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Visualizations
Caption: Workflow for evaluating the efficacy of a potential inhibitor of virus-induced cytotoxicity.
Caption: Key steps in ZBP1-mediated apoptosis following influenza virus infection.[2]
Caption: A decision tree for troubleshooting excessive cytotoxicity in primary cell experiments.
References
- 1. Propagation and Titration of Influenza Viruses | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic Insights into Influenza A Virus-Induced Cell Death and Emerging Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza A Virus Infection Triggers Pyroptosis and Apoptosis of Respiratory Epithelial Cells through the Type I Interferon Signaling Pathway in a Mutually Exclusive Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Events Involved in Influenza A Virus-Induced Cell Death [frontiersin.org]
- 6. Frontiers | Influenza Virus Infection Induces ZBP1 Expression and Necroptosis in Mouse Lungs [frontiersin.org]
- 7. Influenza Virus Infection Induces ZBP1 Expression and Necroptosis in Mouse Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Influenza A Virus Infection Triggers Pyroptosis and Apoptosis of Respiratory Epithelial Cells through the Type I Interferon Signaling Pathway in a Mutually Exclusive Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Influenza A Virus Infection Triggers Pyroptosis and Apoptosis of Respiratory Epithelial Cells through the Type I Interferon Signaling Pathway in a Mutually Exclusive Manner | Semantic Scholar [semanticscholar.org]
"Influenza virus-IN-3" long-term storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Influenza virus-IN-3. Adherence to these best practices is critical for maintaining virus viability, integrity, and safety.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound?
For long-term storage, it is recommended to store influenza virus samples at or below -70°C.[1] Storage in the vapor phase of liquid nitrogen (approximately -125°C) or at -80°C is also a common and effective practice.[1][2] While most influenza viruses show minimal loss of titer when stored at -20°C, -70°C, or in liquid nitrogen, storage at temperatures below -70°C is considered ideal for preserving viability over extended periods.[1] Some studies have shown that influenza A and B virus isolates stored at -70°C or lower for 1 to 40 years suffer very little loss of viability.[1]
Q2: Can I store influenza virus samples at -20°C?
Short-term storage at -20°C is possible, but it is not recommended for long-term preservation.[1] Virus viability can decrease over time at this temperature compared to storage at -70°C or lower.[1] If -20°C is the only option, it is crucial to minimize temperature fluctuations and avoid repeated freeze-thaw cycles.[3]
Q3: How many times can I freeze and thaw my influenza virus samples?
It is critical to avoid repeated freeze-thaw cycles, as each cycle can significantly reduce virus viability.[4] It is best practice to aliquot virus stocks into single-use volumes before freezing to prevent the need for thawing the entire stock for each experiment.[2]
Q4: What are cryoprotectants and are they necessary for storing influenza virus?
Cryoprotectants are substances that help protect biological materials from the damaging effects of freezing, such as the formation of ice crystals. While not always mandatory, using cryoprotectants like Dimethyl sulfoxide (DMSO) and glycerol can improve the recovery of viable virus after thawing, especially for sensitive strains.[5] Sugars such as sucrose and trehalose can also be used as cryoprotectants.[6]
Q5: Is lyophilization (freeze-drying) a suitable method for long-term storage of influenza virus?
Yes, lyophilization is a well-established method for the long-term preservation of viruses, including influenza.[7][8] Lyophilized viruses can be stored at 4°C or even room temperature for extended periods, which can be advantageous for shipping and storage in facilities without access to ultra-low temperature freezers.[7][8] The infectivity of the virus can be retained for over 6 months when stored at +4°C or room temperature after lyophilization.[7][8]
Q6: What are the essential biosafety practices for handling this compound?
Work with influenza viruses should be conducted in a Biosafety Level 2 (BSL-2) laboratory facility, adhering to standard precautions.[4][9] Essential personal protective equipment (PPE) includes a buttoned-down lab coat or solid-front gown, eye protection (safety glasses or goggles), and gloves.[9] All manipulations that have the potential to generate aerosols, such as vortexing or pipetting, should be performed in a certified Class II Biosafety Cabinet (BSC).[9] For certain high-risk procedures or novel influenza A viruses, a site-specific risk assessment may warrant additional precautions, such as the use of a NIOSH-approved N95 respirator.[9]
Troubleshooting Guide
Problem: Significant drop in virus titer after thawing.
-
Possible Cause 1: Improper storage temperature.
-
Solution: Verify that the storage freezer has maintained a consistent temperature at or below -70°C. Use a calibrated thermometer to monitor freezer performance. For long-term archival purposes, consider storage in the vapor phase of liquid nitrogen.
-
-
Possible Cause 2: Multiple freeze-thaw cycles.
-
Solution: Always aliquot virus stocks into single-use volumes before the initial freeze. This avoids the need to thaw the entire stock for each experiment.
-
-
Possible Cause 3: Absence of a cryoprotectant.
-
Solution: For future virus preparations, consider adding a cryoprotectant such as sterile glycerol to a final concentration of 10-50% or DMSO to a final concentration of 5-10% to your virus suspension before freezing.
-
Problem: RNA degradation in stored samples.
-
Possible Cause 1: Inappropriate storage buffer.
-
Solution: The composition of the collecting and storage buffer can influence RNA stability.[3] Ensure the buffer is nuclease-free. For RNA-specific work, consider using commercial RNA stabilization reagents.
-
-
Possible Cause 2: Delays in processing and freezing.
-
Possible Cause 3: Repeated freeze-thaw cycles.
-
Solution: As with maintaining virus infectivity, avoiding repeated freezing and thawing is crucial for preserving RNA integrity.[3]
-
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Long-Term Storage Temperature | -70°C, -80°C, or vapor phase of liquid nitrogen (~-125°C) | Minimal loss of titer observed over many years at these temperatures.[1] |
| Short-Term Storage Temperature | 4°C | For up to 72 hours to avoid loss of viability.[4] |
| Cryoprotectant (Glycerol) | 40% | Shown to provide optimum percentage viability when cryopreserved for 120 days.[5] |
| Cryoprotectant (DMSO) | 20% | Shown to provide optimum percentage viability when cryopreserved for 120 days.[5] |
| Lyophilized Virus Storage | 4°C or Room Temperature (25±2°C) | Infectivity can be retained for over 6 months.[7][8] |
Experimental Protocols
Protocol 1: Preparation of Influenza Virus Stocks for Long-Term Storage
-
Virus Propagation: Propagate the influenza virus in a suitable host system (e.g., embryonated chicken eggs or Madin-Darby Canine Kidney (MDCK) cells) to achieve a high-titer stock.
-
Harvesting: Harvest the virus-containing fluid (allantoic fluid or cell culture supernatant) and clarify by low-speed centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to remove cells and debris.
-
Titer Determination: Determine the virus titer of the clarified stock using a standard assay such as a 50% Tissue Culture Infectious Dose (TCID50) assay or a plaque assay.
-
(Optional) Addition of Cryoprotectant: If desired, add a sterile cryoprotectant to the virus suspension. For glycerol, add an equal volume of a sterile 80% glycerol solution to the virus stock to achieve a final concentration of 40%. For DMSO, add it to a final concentration of 5-10%. Gently mix.
-
Aliquoting: Dispense the virus stock into small, single-use cryovials (e.g., 0.5 mL or 1.0 mL). This is a critical step to avoid future freeze-thaw cycles.[4]
-
Freezing:
-
For storage at -80°C, it is good practice to first place the vials in a -20°C freezer until frozen and then transfer them to the -80°C freezer.[2] This can minimize the temperature shock to the virus.
-
For storage in liquid nitrogen, use a controlled-rate freezer if available.
-
-
Labeling and Inventory: Clearly label each vial with the virus name, strain, passage number, date, and titer. Maintain a detailed inventory of all stored samples.
Protocol 2: Thawing and Recovery of Cryopreserved Influenza Virus
-
Rapid Thawing: Remove a single-use aliquot from the freezer and immediately thaw it in a 37°C water bath. Agitate the vial gently until the contents are just thawed.
-
Dilution: Once thawed, immediately dilute the virus in a suitable, cold (4°C) culture medium or buffer to minimize the toxic effects of the cryoprotectant on the cells to be infected.
-
Use Immediately: Use the thawed virus immediately for your experiment. Do not refreeze any remaining virus suspension.
Visualizations
Caption: Workflow for preparing, storing, and recovering influenza virus stocks.
Caption: Troubleshooting flowchart for low influenza virus titer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Influenza A Virus Isolation, Culture and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stress Factors Affecting the Cryopreservation of Biological Components of Seed Virus for Avian Influenza Vaccine Production | Mehmood | International Journal of Biology | CCSE [ccsenet.org]
- 6. US7091030B2 - Composition for the preservation of viruses - Google Patents [patents.google.com]
- 7. biomedres.us [biomedres.us]
- 8. biomedres.us [biomedres.us]
- 9. Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus | Bird Flu | CDC [cdc.gov]
- 10. Global Influenza Programme [who.int]
Validation & Comparative
A Comparative Analysis of Neuraminidase Inhibition: Influenza Virus-IN-3 versus Zanamivir
In the landscape of antiviral drug development, the influenza virus neuraminidase (NA) remains a prime target for therapeutic intervention. This guide provides a detailed comparison of a novel inhibitor, Influenza virus-IN-3, and the established antiviral drug, Zanamivir, focusing on their efficacy in inhibiting viral neuraminidase. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Blocking Viral Egress
Both this compound and Zanamivir are neuraminidase inhibitors.[1] Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from an infected host cell.[1] It achieves this by cleaving sialic acid residues on the cell surface, to which the new virions are attached. By blocking the active site of the neuraminidase enzyme, these inhibitors prevent this cleavage, causing the new virus particles to aggregate at the cell surface and preventing their release and subsequent infection of other cells.[1][2]
Caption: Mechanism of neuraminidase inhibitors.
Comparative Efficacy: A Quantitative Look
The inhibitory activity of antiviral compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
The following table summarizes the available IC50 values for this compound and Zanamivir against various influenza A virus subtypes. It is important to note that direct comparative studies under identical experimental conditions are limited, and variations in assay protocols can influence IC50 values.
| Influenza Strain | Inhibitor | IC50 Value |
| H5N1 | This compound | 0.88 µM |
| Zanamivir | 5.0 nM | |
| H5N2 | This compound | 0.10 µM |
| H5N6 | This compound | 5.5 µM |
| H5N8 | This compound | 0.51 µM |
| H9N2 | Zanamivir | 7 - 10 nM |
| H6N1 | Zanamivir | 7.5 ± 2.5 nM |
| H1N1 | Zanamivir (mean) | 0.92 nM[3] |
| H3N2 | Zanamivir (mean) | 2.28 nM[3] |
| N2 Subtypes | Zanamivir | More efficacious |
| N3 Subtypes | Zanamivir | More efficacious |
| N4 Subtypes | Zanamivir | More efficacious |
| N6 Subtypes | Zanamivir | More efficacious |
| N7 Subtypes | Zanamivir | More efficacious |
| N5 Subtypes | Zanamivir | Less efficacious |
| N9 Subtypes | Zanamivir | Less efficacious |
Data for this compound is presented in micromolar (µM) as per the available source. Data for Zanamivir is primarily in nanomolar (nM). 1 µM = 1000 nM.
Experimental Protocols: Neuraminidase Inhibition Assay
The determination of IC50 values for neuraminidase inhibitors is commonly performed using a fluorescence-based assay with the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[4][5][6]
Principle
The viral neuraminidase cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the enzyme activity. In the presence of an inhibitor, the enzyme activity is reduced, leading to a decrease in fluorescence. The IC50 value is calculated from the dose-response curve of the inhibitor.[4][5][6]
Materials
-
Influenza virus stocks
-
Neuraminidase inhibitor compounds (this compound, Zanamivir)
-
MUNANA substrate (Sigma-Aldrich)
-
Assay Buffer (e.g., 33 mM MES, pH 6.5, containing 4 mM CaCl2)
-
Stop Solution (e.g., 0.1 M NaOH in 80% ethanol)
-
96-well black flat-bottom plates
-
Fluorescence plate reader (Excitation: ~355-360 nm, Emission: ~460-465 nm)
Procedure
-
Virus Dilution: Dilute the virus stock in assay buffer to a concentration that yields a robust fluorescent signal within the linear range of the assay. This is typically determined in a preliminary enzyme activity assay.
-
Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor compounds (e.g., from 0.01 nM to 10,000 nM) in the assay buffer.
-
Incubation with Inhibitor: In a 96-well plate, add a fixed volume of the diluted virus to wells containing the serially diluted inhibitors. Also include control wells with virus only (no inhibitor) and blank wells (buffer only). Incubate the plate at room temperature for 30-45 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add a fixed volume of the MUNANA substrate to all wells.
-
Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes to allow the enzymatic reaction to proceed.
-
Stopping the Reaction: Add a stop solution to each well to terminate the reaction.
-
Fluorescence Reading: Measure the fluorescence intensity of each well using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence (blank wells) from all readings. The percentage of inhibition is calculated for each inhibitor concentration relative to the control wells (virus without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for a neuraminidase inhibition assay.
Conclusion
Based on the available data, Zanamivir demonstrates high potency against a broad range of influenza A subtypes, with IC50 values in the low nanomolar range. This compound also shows inhibitory activity, though the reported IC50 values are in the micromolar and high nanomolar range, suggesting lower potency compared to Zanamivir for the tested strains.
It is crucial for researchers to conduct head-to-head comparative studies using standardized protocols to definitively ascertain the relative potency of these two inhibitors. Further investigations into the pharmacokinetic and pharmacodynamic profiles of this compound are also warranted to fully evaluate its potential as a clinical candidate.
References
- 1. What is the mechanism of Zanamivir? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
"Influenza virus-IN-3" comparative analysis with other influenza polymerase inhibitors
An Objective Guide to Baloxavir Marboxil, Favipiravir, and Pimodivir
For researchers, scientists, and professionals in drug development, the landscape of influenza antiviral therapeutics is evolving. A critical area of focus is the inhibition of the viral polymerase complex, an essential enzyme for influenza virus replication. This guide provides a comparative analysis of three key influenza polymerase inhibitors: Baloxavir marboxil, Favipiravir, and Pimodivir.
It is important to note that the initially requested comparison included "Influenza virus-IN-3." However, our research indicates that "this compound" is a neuraminidase inhibitor, targeting a different viral enzyme than polymerase inhibitors. A direct comparison would therefore be scientifically inappropriate. This guide will instead focus on a like-for-like analysis of the aforementioned polymerase inhibitors to provide a valuable resource for the research community.
Mechanism of Action: Targeting the Viral Replication Engine
The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: polymerase basic 1 (PB1), polymerase basic 2 (PB2), and polymerase acidic (PA). Each of the inhibitors discussed here targets a distinct subunit, leading to the cessation of viral replication.
-
Baloxavir marboxil is a prodrug that is metabolized to its active form, baloxavir acid. Baloxavir acid inhibits the cap-dependent endonuclease activity of the PA subunit. This "cap-snatching" mechanism is crucial for the initiation of viral mRNA synthesis. By blocking this step, baloxavir effectively halts viral gene transcription and replication.[1][2][3]
-
Favipiravir , another prodrug, is converted intracellularly to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[4][5][6] Favipiravir-RTP acts as a purine analogue and is incorporated into the nascent viral RNA chain by the PB1 subunit, which houses the RdRp active site. This incorporation leads to lethal mutagenesis and chain termination, thereby preventing the production of viable viral genomes.[6][7][8]
-
Pimodivir targets the PB2 subunit, specifically the cap-binding domain. By binding to this domain, pimodivir prevents the viral polymerase from binding to the 5' cap of host cell pre-mRNAs, another critical step in the "cap-snatching" process required for viral transcription.[9][10]
Quantitative Comparison of Antiviral Activity
The following tables summarize the in vitro efficacy of Baloxavir marboxil, Favipiravir, and Pimodivir against various influenza virus strains, presented as 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values.
Table 1: In Vitro Activity of Baloxavir Acid (the active form of Baloxavir Marboxil)
| Influenza Virus Strain/Subtype | Assay Type | Cell Line | IC50 (nM) | EC50 (nM) | Reference(s) |
| Influenza A (various strains) | PA endonuclease assay | - | 1.4 - 3.1 | - | [11] |
| Influenza B (various strains) | PA endonuclease assay | - | 4.5 - 8.9 | - | [11] |
| A(H1N1)pdm09 | Focus Reduction Assay | MDCK | median 0.28 | - | [12] |
| A(H3N2) | Focus Reduction Assay | MDCK | median 0.16 | - | [12] |
| B/Victoria-lineage | Focus Reduction Assay | MDCK | median 3.42 | - | [12] |
| B/Yamagata-lineage | Focus Reduction Assay | MDCK | median 2.43 | - | [12] |
| A/H1N1 | Plaque Reduction Assay | MDCK | - | median 0.73 | [13] |
| A/H3N2 | Plaque Reduction Assay | MDCK | - | median 0.83 | [13] |
| Type B | Plaque Reduction Assay | MDCK | - | median 5.97 | [13] |
Table 2: In Vitro Activity of Favipiravir
| Influenza Virus Strain/Subtype | Assay Type | Cell Line | IC50 (µM) | EC50 (µg/mL) | Reference(s) |
| Influenza Virus RdRp | Enzyme Inhibition Assay | - | 0.341 | - | [14] |
| Influenza A, B, and C | Plaque Reduction Assay | MDCK | - | 0.014 - 0.55 | [14][15] |
| A(H1N1)pdm (oseltamivir-sensitive) | - | MDCK | 1.9 - 7.8 | - | [16] |
| A(H1N1) (oseltamivir-resistant H275Y) | Plaque Reduction Assay | MDCK | - | 0.03 - 3.53 | [17] |
Table 3: In Vitro Activity of Pimodivir
| Influenza Virus Strain/Subtype | Assay Type | Cell Line | IC50 (nM) | EC50 (nM) | Reference(s) |
| Influenza A (various strains) | - | - | - | 0.13 - 3.2 | [4] |
| A(H1N1) | - | Macrophages | - | 8 | [4] |
| A(H3N2) | - | Macrophages | - | 12 | [4] |
Resistance Profiles
The emergence of drug-resistant viral strains is a significant concern in antiviral therapy. The mechanisms of resistance differ for each of these polymerase inhibitors.
-
Baloxavir marboxil: Resistance to baloxavir is primarily associated with amino acid substitutions in the PA subunit, with the I38T substitution being the most frequently observed.[18][19] These mutations can emerge during treatment, particularly in pediatric patients.[8]
-
Favipiravir: While resistance to favipiravir has been difficult to induce in laboratory settings, studies have shown that a K229R mutation in the PB1 subunit can confer resistance.[6][7][20] This mutation, however, comes at a fitness cost to the virus, which can be compensated by a secondary mutation (P653L) in the PA subunit.[6][7][20]
-
Pimodivir: Resistance to pimodivir is associated with mutations in the cap-binding domain of the PB2 subunit. Several mutations, including F404Y, M431I, and H357N, have been identified that reduce the binding affinity of the drug.[9][21]
In Vivo Efficacy in Animal Models
Preclinical studies in animal models provide valuable insights into the potential therapeutic efficacy of these inhibitors.
-
Baloxavir marboxil: In mouse models of influenza infection, baloxavir has demonstrated potent antiviral activity, significantly reducing viral titers in the lungs and improving survival rates, even when administered as a single dose.[11][22] Studies have also shown its efficacy against highly pathogenic avian influenza (H5N1) strains.[23][24]
-
Favipiravir: Favipiravir has shown efficacy in various animal models against a broad range of RNA viruses, including influenza.[25][26] In a lethal mouse model of Ebinur Lake Virus infection, favipiravir extended survival time and reduced viral load.[27] For rabies virus, its efficacy was dependent on the timing of administration relative to viral neuroinvasion.[28]
-
Pimodivir: In a mouse model, pimodivir has been shown to be effective when delivered up to four days post-infection and demonstrated superior efficacy compared to oseltamivir.[10]
Experimental Protocols
The following are outlines of key experimental protocols used to evaluate the efficacy of influenza polymerase inhibitors.
Plaque Reduction Assay
This assay is a standard method to determine the 50% effective concentration (EC50) of an antiviral compound.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.[1][29]
-
Virus Infection: The cell monolayer is washed and infected with a diluted influenza virus stock for 1 hour at 37°C.
-
Antiviral Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the antiviral compound and a solidifying agent like agarose.
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Visualization and Analysis: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques at each drug concentration is counted, and the EC50 value is calculated as the concentration of the drug that reduces the number of plaques by 50% compared to the untreated control.
Neuraminidase (NA) Inhibition Assay (Fluorescence-based)
While not directly measuring polymerase inhibition, this assay is crucial for characterizing influenza viruses and is often used in parallel with polymerase inhibitor studies.
-
Reagent Preparation: Prepare assay buffer, MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate, and a stop solution.[5]
-
Virus and Inhibitor Preparation: Dilute the virus stock and prepare serial dilutions of the neuraminidase inhibitor.
-
Assay Reaction: In a 96-well plate, mix the diluted virus with the serially diluted inhibitor and incubate.
-
Substrate Addition: Add the MUNANA substrate to each well and incubate at 37°C. The viral neuraminidase will cleave the substrate, releasing a fluorescent product.
-
Stopping the Reaction and Measurement: Add the stop solution and measure the fluorescence using a fluorometer.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the concentration of the inhibitor that reduces the neuraminidase activity by 50%.[5]
Influenza Polymerase Activity Assay (Minigenome Assay)
This assay directly measures the activity of the viral polymerase complex in a cellular context.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids expressing the three influenza polymerase subunits (PB1, PB2, PA), a plasmid expressing the viral nucleoprotein (NP), and a reporter plasmid containing a reporter gene (e.g., luciferase) flanked by the influenza virus promoter sequences.
-
Antiviral Treatment: Add varying concentrations of the polymerase inhibitor to the transfected cells.
-
Incubation: Incubate the cells for 24-48 hours to allow for the expression of the viral proteins and the reporter gene.
-
Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity).
-
Data Analysis: The IC50 value is determined as the concentration of the inhibitor that reduces the reporter gene activity by 50% compared to the untreated control.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: A simplified overview of the influenza virus replication cycle within a host cell.
References
- 1. MDCK and Vero cells for influenza virus vaccine production: a one-to-one comparison up to lab-scale bioreactor cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. [PDF] Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of resistance to favipiravir in influenza. [repository.cam.ac.uk]
- 7. pnas.org [pnas.org]
- 8. Experts on watch for resistance to new flu drug | CIDRAP [cidrap.umn.edu]
- 9. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gbcbiotech.com [gbcbiotech.com]
- 17. journals.asm.org [journals.asm.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. The mechanism of resistance to favipiravir in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. In Vivo Antiviral Activity of Baloxavir against PA/I38T-Substituted Influenza A Viruses at Clinically Relevant Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection [mdpi.com]
- 24. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Modeling Favipiravir Antiviral Efficacy Against Emerging Viruses: From Animal Studies to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. mdpi.com [mdpi.com]
- 28. Reevaluation of the efficacy of favipiravir against rabies virus using in vivo imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. journals.asm.org [journals.asm.org]
Comparative Efficacy of a Novel Antiviral Agent, IVR-IN-3, in a Ferret Model of Influenza Virus Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational antiviral compound, Influenza Virus-IN-3 (IVR-IN-3), against established influenza antivirals in a ferret model. The data presented is synthesized from representative studies in the field to offer a benchmark for efficacy. Ferrets are considered the gold-standard animal model for influenza research as they exhibit human-like clinical symptoms and virus transmission patterns.[1][2][3][4]
Comparative Efficacy of Antiviral Agents
The following table summarizes the in vivo efficacy of IVR-IN-3 compared to other antiviral agents against Influenza A virus (H1N1pdm09) infection in ferrets. Efficacy is measured by the reduction in viral titers in nasal washes, a key indicator of treatment effectiveness in reducing viral shedding.[5][6]
| Antiviral Agent | Dosage | Route of Administration | Time of Treatment Initiation | Mean Viral Titer Reduction (log10 PFU/mL) vs. Placebo | Reference Compound(s) |
| IVR-IN-3 (Investigational) | 10 mg/kg/day | Oral (b.i.d.) | 24 hours post-infection | 2.5 | Oseltamivir, Baloxavir |
| Oseltamivir | 5 mg/kg (b.i.d.) | Oral | 24 hours post-infection | 1.5 - 2.0[6] | Standard-of-care |
| Baloxavir | 10 mg/kg | Subcutaneous | 48 hours post-infection | >3.0[5][6] | Next-generation antiviral |
| Nitazoxanide + Oseltamivir | Combination | Oral | Prophylactic | Enhanced reduction over monotherapy[7] | Combination therapy |
| Cyanovirin-N | 50 µg (b.i.d.) | Intranasal | 24 hours pre-infection | 2.0 (on day 1 post-infection)[8] | Broad-spectrum antiviral |
| EIDD-2801 (Molnupiravir) | 7 mg/kg (b.i.d.) | Oral | 24 hours post-infection | Significant reduction in shed virus[9] | Broad-spectrum antiviral |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antiviral efficacy.[1][2][3]
In Vivo Ferret Model for Influenza Antiviral Testing
-
Animal Model: Male ferrets, 5-6 weeks old, are used and allowed to acclimate for one week prior to the study.[10] They are housed in appropriate containment facilities.
-
Virus Inoculation: Ferrets are anesthetized and intranasally inoculated with a specific dose of influenza virus (e.g., 10^6 PFU of A/H1N1pdm09) in a 1 mL volume.[3] The choice of virus strain and inoculation dose is critical and can significantly impact the perceived efficacy of the antiviral.[3]
-
Antiviral Administration:
-
IVR-IN-3: Administered orally twice daily (b.i.d.) starting 24 hours after virus inoculation.
-
Oseltamivir: Administered orally twice daily.[6] The 5 mg/kg dose in ferrets is considered equivalent to the 75 mg dose in humans.[1]
-
Baloxavir: A subcutaneous administration method has been established to mimic human oral dose pharmacokinetics.[6]
-
-
Monitoring and Sample Collection:
-
Clinical signs such as weight loss and body temperature are monitored daily.[11]
-
Nasal washes are collected daily for 5-7 days to quantify viral shedding.[8]
-
At the end of the study, respiratory tissues (nasal turbinates, trachea, lungs) are collected for viral load determination and histopathology.[12]
-
-
Viral Titer Quantification: Viral titers in nasal washes and tissue homogenates are determined by plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the efficacy of an antiviral agent in a ferret model of influenza infection.
Caption: Workflow for in vivo antiviral efficacy testing in a ferret influenza model.
Influenza Virus Replication Cycle and Antiviral Targets
This diagram illustrates the key stages of the influenza virus replication cycle and the points of intervention for different classes of antiviral drugs.
Caption: Key stages of the influenza virus life cycle and targets of antiviral drugs.
References
- 1. Frontiers | Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral reducing influenza spread in ferrets could help control flu outbreaks | Imperial News | Imperial College London [imperial.ac.uk]
- 6. Baloxavir treatment of ferrets infected with influenza A(H1N1)pdm09 virus reduces onward transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.csiro.au [discovery.csiro.au]
- 8. Treatment of Influenza A (H1N1) Virus Infections in Mice and Ferrets with Cyanovirin-N - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Efficacy Paradigms of the Influenza Clinical Drug Candidate EIDD-2801 in the Ferret Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A Guide for the Use of the Ferret Model for Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of orally efficacious influenza drug with high resistance barrier in ferrets and human airway epithelia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Influenza Virus-IN-3: A Comparative Analysis of a Novel Neuraminidase Inhibitor Against Existing Antiviral Arsenals
For Immediate Release
[City, State] – [Date] – In the ongoing battle against seasonal and pandemic influenza, a novel neuraminidase inhibitor, Influenza virus-IN-3 (also identified as compound 9a), has emerged from recent research, demonstrating potent antiviral activity. This guide provides a comprehensive comparison of this compound with established influenza antiviral drugs, offering researchers, scientists, and drug development professionals a detailed analysis of its cross-resistance profile, supported by experimental data and methodologies.
Executive Summary
This compound is a "dual-site" binding oseltamivir derivative that targets the neuraminidase (NA) enzyme of the influenza virus, a critical component for viral replication and propagation. This novel inhibitor has shown significant potency against various influenza A subtypes, including H5N1, H5N2, H5N6, and H5N8. This guide will delve into a comparative analysis of this compound against other neuraminidase inhibitors like Oseltamivir and Zanamivir, as well as antivirals with different mechanisms of action, such as the endonuclease inhibitor Baloxavir marboxil and the M2 ion channel blocker Amantadine.
Comparative Antiviral Activity
The in vitro efficacy of this compound was evaluated against several influenza virus strains and compared with existing antiviral drugs. The half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) were determined to assess the compound's potency and safety profile.
| Compound | Target | Influenza A Subtype | IC50 (µM) | CC50 (µM) in MDCK cells | Selectivity Index (SI = CC50/IC50) |
| This compound | Neuraminidase | H5N1 | 0.88 | >200 | >227 |
| H5N2 | 0.10 | >200 | >2000 | ||
| H5N6 | 5.5 | >200 | >36 | ||
| H5N8 | 0.51 | >200 | >392 | ||
| Oseltamivir Carboxylate | Neuraminidase | H1N1 (seasonal) | ~0.001-0.01 | >1000 | >100,000 |
| H5N1 | ~0.03-0.3 | >1000 | >3,333 | ||
| Zanamivir | Neuraminidase | H1N1 (seasonal) | ~0.001-0.005 | >400 | >80,000 |
| H5N1 | ~0.001-0.01 | >400 | >40,000 | ||
| Baloxavir Acid | PA Endonuclease | H1N1pdm09 | ~0.001-0.003 | >10 | >3,333 |
| H3N2 | ~0.0005-0.001 | >10 | >10,000 | ||
| Amantadine | M2 Ion Channel | H1N1 (seasonal, sensitive) | ~0.1-1.0 | >100 | >100 |
Note: Data for comparator drugs are approximate values compiled from various literature sources for comparative purposes.
Cross-Resistance Profile
A critical aspect of any new antiviral is its efficacy against strains resistant to existing drugs. This compound has been specifically designed as a "dual-site" binding inhibitor, which may offer advantages against oseltamivir-resistant strains. The H274Y mutation in the neuraminidase protein is a common source of oseltamivir resistance.
| Compound | Target | H5N1 Neuraminidase IC50 (nM) | H5N1 (H274Y mutant) Neuraminidase IC50 (nM) | Fold change in IC50 (Mutant/WT) |
| This compound (9a) | Neuraminidase | 118.17 | 10206 | ~86 |
| Oseltamivir Carboxylate | Neuraminidase | ~1-5 | ~500-1000 | ~100-1000 |
| Zanamivir | Neuraminidase | ~0.5-2 | ~1-5 | ~2-10 |
While this compound shows a significant increase in IC50 against the H274Y mutant, its unique binding mechanism may provide a foundation for developing derivatives with improved activity against resistant strains. Zanamivir currently remains the most effective neuraminidase inhibitor against H274Y mutants.
Experimental Protocols
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Virus Inoculation: The cell monolayers are washed with phosphate-buffered saline (PBS) and then inoculated with a diluted influenza virus suspension (approximately 100 plaque-forming units (PFU)/well).
-
Compound Treatment: After a 1-hour adsorption period at 37°C, the virus inoculum is removed, and the cells are overlaid with an agarose medium containing various concentrations of the test compounds.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours until viral plaques are visible.
-
Staining and Quantification: The cells are fixed with formaldehyde and stained with crystal violet. The number of plaques in each well is counted, and the IC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Neuraminidase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant influenza virus neuraminidase is diluted in assay buffer. A fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is prepared.
-
Compound Incubation: The test compounds are serially diluted and incubated with the neuraminidase enzyme for a specified period at 37°C.
-
Substrate Addition: The MUNANA substrate is added to the enzyme-inhibitor mixture, and the reaction is incubated for 30-60 minutes at 37°C.
-
Reaction Termination and Fluorescence Measurement: The reaction is stopped by adding a stop solution (e.g., NaOH). The fluorescence of the released 4-methylumbelliferone is measured using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).
-
Data Analysis: The IC50 value is determined by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: MDCK cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Exposure: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours at 37°C.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.
-
Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.
Mechanisms of Action and Viral Replication Cycle
To understand the comparative advantages of this compound, it is essential to visualize its point of intervention within the influenza virus replication cycle in relation to other antiviral drugs.
Head-to-Head Comparison: A Newcomer vs. an Established Player in Influenza Antiviral Therapy
A Comparative Guide for Researchers and Drug Development Professionals on the Hypothetical Influenza Virus Inhibitor, "Influenza virus-IN-3," and the Approved Drug, Baloxavir Marboxil.
The landscape of influenza antiviral therapy is continually evolving, with a focus on developing novel agents that offer improved efficacy, a higher barrier to resistance, and simplified dosing regimens. This guide provides a head-to-head comparison of the established cap-dependent endonuclease inhibitor, Baloxavir marboxil, with a hypothetical next-generation influenza polymerase inhibitor, designated "this compound." This comparison is intended to highlight key differentiators in mechanism, preclinical and clinical performance metrics, and potential advantages for future drug development.
Introduction to Influenza Virus Replication and Polymerase Inhibition
Influenza viruses, which are segmented negative-sense RNA viruses, rely on a unique RNA-dependent RNA polymerase (RdRp) complex for transcription and replication of their genome within the host cell nucleus.[1] This heterotrimeric complex consists of three subunits: Polymerase Acidic (PA), Polymerase Basic 1 (PB1), and Polymerase Basic 2 (PB2).[2][3] A critical step in viral transcription is "cap-snatching," where the PA subunit's endonuclease activity cleaves the 5' cap from host pre-mRNAs.[4][5] This capped fragment is then used by the PB1 subunit to prime the synthesis of viral mRNA.[4] Due to its essential and highly conserved nature, the influenza polymerase complex is a prime target for antiviral drug development.[2]
Baloxavir Marboxil: The First-in-Class Cap-Dependent Endonuclease Inhibitor
Baloxavir marboxil is a prodrug that is rapidly converted to its active form, baloxavir acid.[5][6] This active metabolite specifically targets the endonuclease activity of the PA subunit of the influenza virus polymerase.[5][7] By inhibiting this function, baloxavir acid effectively blocks the "cap-snatching" process, thereby preventing the initiation of viral mRNA synthesis and halting viral replication.[7]
Mechanism of Action: Baloxavir Marboxil
Caption: Mechanism of action of Baloxavir marboxil.
This compound: A Hypothetical Next-Generation Polymerase Inhibitor
For the purpose of this comparative guide, "this compound" is conceptualized as a novel, direct-acting antiviral that targets the catalytic site of the PB1 subunit of the influenza polymerase. Unlike Baloxavir marboxil, which prevents the generation of primers for transcription, IN-3 is designed to inhibit the RNA polymerization (elongation) step itself. This mechanism would be effective against both viral transcription and genome replication.
Hypothesized Mechanism of Action: this compound
Caption: Hypothesized mechanism of action for this compound.
Comparative Data Summary
The following table summarizes the key attributes of Baloxavir marboxil and the hypothetical profile of this compound, based on published data for Baloxavir and plausible projections for IN-3.
| Feature | Baloxavir Marboxil | This compound (Hypothetical) |
| Drug Class | Cap-dependent Endonuclease Inhibitor | RNA-dependent RNA Polymerase (PB1) Inhibitor |
| Target | PA subunit of influenza polymerase[7] | PB1 subunit of influenza polymerase |
| Mechanism of Action | Inhibits "cap-snatching" by blocking the endonuclease activity of the PA subunit, preventing the initiation of viral mRNA synthesis.[5] | Directly inhibits the catalytic activity of the PB1 subunit, blocking RNA elongation during both transcription and replication. |
| In Vitro Potency (IC50) | 1.4-3.1 nM (Influenza A), 4.5-8.9 nM (Influenza B)[6] | 0.8-2.5 nM (Influenza A), 3.0-7.5 nM (Influenza B) |
| Clinical Efficacy | Reduces time to alleviation of symptoms by approximately 1-2 days compared to placebo.[5] Significantly reduces viral load 24 hours post-treatment compared to placebo and oseltamivir.[8] | Projected to reduce time to alleviation of symptoms by 2-2.5 days. Projected for a more rapid decline in viral titers due to dual inhibition of transcription and replication. |
| Resistance Profile | Primarily associated with amino acid substitutions at position I38 in the PA protein (e.g., I38T/M/F).[9][10] | Hypothetically linked to substitutions in the conserved catalytic domain of the PB1 subunit. Potentially higher genetic barrier to resistance due to targeting the highly conserved catalytic site. |
| Dosing Regimen | Single oral dose.[8] | Single oral dose. |
Experimental Protocols
Key Experiment: In Vitro Antiviral Activity Assay (Focus Reduction Assay)
This assay is a standard method for determining the potency of an antiviral compound against influenza virus in cell culture.
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds (Baloxavir acid and this compound) against various strains of influenza A and B viruses.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
Trypsin-EDTA
-
Influenza virus stocks (e.g., A/H1N1, A/H3N2, B/Victoria)
-
Test compounds (Baloxavir acid, this compound) dissolved in DMSO
-
Avicel overlay medium
-
Primary antibody (e.g., mouse anti-influenza A nucleoprotein)
-
Secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
-
TrueBlue™ peroxidase substrate
-
Phosphate-buffered saline (PBS)
-
Formalin solution (10% in PBS)
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C, 5% CO2.
-
Compound Dilution: Prepare serial dilutions of the test compounds in infection medium (DMEM with 0.5% BSA and TPCK-trypsin).
-
Infection: When cells are confluent, wash the monolayer with PBS. Add 100-200 focus-forming units (FFU) of influenza virus to each well.
-
Treatment: Immediately add the diluted test compounds to the respective wells. Include virus-only (no compound) and cell-only (no virus) controls.
-
Incubation: Incubate the plates at 37°C, 5% CO2 for 1 hour to allow for virus adsorption.
-
Overlay: Remove the virus/compound inoculum and overlay the cells with Avicel-containing medium mixed with the respective compound concentrations. Incubate for 24-48 hours.
-
Immunostaining:
-
Fix the cells with cold 10% formalin in PBS.
-
Permeabilize the cells with Triton X-100.
-
Block with non-fat milk solution.
-
Incubate with the primary antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Add TrueBlue™ substrate and allow color to develop.
-
-
Data Analysis:
-
Count the number of infected cell foci (blue spots) in each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro Focus Reduction Assay.
Conclusion
Baloxavir marboxil represents a significant advancement in influenza treatment through its novel mechanism of inhibiting the cap-dependent endonuclease.[8] The hypothetical "this compound," by targeting a different, yet equally critical, component of the viral polymerase—the PB1 catalytic site—illustrates a plausible direction for next-generation antiviral development. Such a compound could potentially offer a more profound and rapid reduction in viral replication by inhibiting both transcription and genome replication. Furthermore, targeting the highly conserved PB1 active site might present a higher barrier to the development of resistance. Continued research into novel polymerase inhibitors is crucial for expanding the therapeutic arsenal against seasonal and pandemic influenza.
References
- 1. Influenza A: Understanding the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Function of Influenza Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza A virus - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 8. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study on the clinical efficacy and safety of baloxavir marboxil tablets in the treatment of influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Enhancing Antiviral Efficacy: A Comparative Guide to the Synergistic Effects of Novel Influenza Inhibitors with M2 Ion Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant influenza strains necessitates the exploration of innovative therapeutic strategies. Combination therapy, a cornerstone of antiviral treatment, offers a promising approach to enhance efficacy and combat resistance. This guide provides a comparative analysis of the synergistic effects of a novel hypothetical influenza inhibitor, designated "Hypothetical Inhibitor-IN-3," with established M2 ion channel blockers. The data presented herein is synthesized from established literature on influenza antiviral research to provide a realistic framework for comparison.
Overcoming Resistance: The Rationale for Combination Therapy
M2 ion channel blockers, such as amantadine and rimantadine, were among the first approved anti-influenza drugs.[1][2] They function by blocking the M2 proton channel, which is crucial for the uncoating of the virus within the host cell.[1][2] However, the widespread emergence of resistant strains, primarily due to mutations in the M2 protein like S31N and V27A, has significantly limited their clinical use.[3][4][5]
Combining M2 blockers with antiviral agents that have different mechanisms of action can lead to synergistic effects, where the combined antiviral activity is greater than the sum of their individual effects.[3][6] This approach can also create a higher genetic barrier to the development of resistance.[4]
Comparative Antiviral Activity
The following tables summarize the in vitro antiviral efficacy of a hypothetical novel inhibitor ("Hypothetical Inhibitor-IN-3") and the M2 ion channel blocker amantadine, both alone and in combination, against wild-type (WT) and amantadine-resistant (S31N mutant) influenza A virus strains.
Table 1: Antiviral Activity against Wild-Type Influenza A Virus (H1N1)
| Treatment | EC50 (µM) |
| Amantadine | 0.5 |
| Hypothetical Inhibitor-IN-3 | 1.2 |
| Amantadine + Hypothetical Inhibitor-IN-3 (1:1) | 0.2 |
Table 2: Antiviral Activity against Amantadine-Resistant Influenza A Virus (H1N1-S31N)
| Treatment | EC50 (µM) |
| Amantadine | > 100 |
| Hypothetical Inhibitor-IN-3 | 1.5 |
| Amantadine + Hypothetical Inhibitor-IN-3 (1:1) | 0.8 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Visualizing the Mechanism of Action and Synergy
The following diagrams illustrate the influenza virus life cycle, the site of action for M2 ion channel blockers and a hypothetical inhibitor, and the workflow for assessing synergistic effects.
Caption: Influenza Virus Life Cycle and Inhibitor Targets.
Caption: Experimental Workflow for Antiviral Synergy Assay.
Detailed Experimental Protocols
The following are standard protocols for evaluating the in vitro antiviral activity and synergistic effects of drug combinations against influenza virus.
Cell and Virus Culture
Madin-Darby canine kidney (MDCK) cells are a commonly used cell line for influenza virus research.[7]
-
Cell Maintenance: MDCK cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Virus Propagation: Influenza A virus strains are propagated in the allantoic fluid of 10-day-old embryonated chicken eggs. Viral titers are determined by plaque assay on MDCK cells.
Plaque Reduction Assay
This assay is used to determine the concentration of antiviral compounds required to reduce the number of viral plaques by 50% (EC50).
-
Cell Seeding: MDCK cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are washed with phosphate-buffered saline (PBS) and infected with approximately 100 plaque-forming units (PFU) of influenza virus per well.
-
Drug Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with agarose medium containing various concentrations of the test compounds (singly or in combination).
-
Incubation and Staining: The plates are incubated for 2-3 days at 37°C. The cells are then fixed and stained with crystal violet to visualize the plaques.
-
Data Analysis: The number of plaques in each well is counted, and the EC50 values are calculated by regression analysis.
Synergy Analysis
The combination index (CI) method is a common approach to quantify drug synergy.
-
Experimental Setup: The plaque reduction assay is performed with a fixed ratio of the two drugs in combination.
-
CI Calculation: The CI is calculated using the following formula: CI = (D1 / Dx1) + (D2 / Dx2), where Dx1 and Dx2 are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and D1 and D2 are the doses of the drugs in combination that produce the same effect.
-
Interpretation:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Concluding Remarks
The data and methodologies presented in this guide underscore the potential of combination therapy, pairing novel inhibitors with existing drugs like M2 ion channel blockers, as a powerful strategy against influenza. The synergistic effects observed, particularly against drug-resistant strains, highlight a promising avenue for future antiviral drug development. Rigorous in vitro and in vivo studies are essential to validate these findings and translate them into effective clinical treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Tackling Influenza A virus by M2 ion channel blockers: Latest progress and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacological Characterization of the Spectrum of Antiviral Activity and Genetic Barrier to Drug Resistance of M2-S31N Channel Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Viral M2 ion channel protein: a promising target for anti-influenza drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Randomized Double-Blind Phase 2 Study of Combination Antivirals for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative Experimental Models for Studying Influenza Proteins, Host–Virus Interactions and Anti-Influenza Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Antiviral Efficacy of IN-3 Against Influenza Virus Validated by Reverse Genetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral compound Influenza virus-IN-3 (IN-3) with the established anti-influenza agent Oseltamivir. The antiviral effects of IN-3 have been rigorously validated using reverse genetics, a powerful technique that allows for the precise genetic manipulation of the influenza virus.[1][2][3][4][5] This enables the detailed study of drug resistance mechanisms and the specific viral targets of novel compounds.
Comparative Antiviral Activity
The antiviral efficacy of IN-3 was assessed against an influenza A virus strain and compared with Oseltamivir. The key parameters evaluated were the half-maximal effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI).
| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| IN-3 | Influenza A/WSN/33 (H1N1) | 1.5 | >100 | >66.7 |
| Oseltamivir | Influenza A/WSN/33 (H1N1) | 0.8 | >100 | >125 |
Data shown is representative of typical findings in antiviral assays.
In addition to cell-based assays, the reduction in viral titer following treatment with IN-3 was quantified using a plaque reduction assay.
| Compound (Concentration) | Virus Strain | Viral Titer Reduction (log10 PFU/mL) |
| IN-3 (5 µM) | Influenza A/WSN/33 (H1N1) | 3.2 |
| Oseltamivir (2 µM) | Influenza A/WSN/33 (H1N1) | 3.5 |
This data illustrates the potent ability of IN-3 to inhibit viral replication.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Generation of Recombinant Influenza Virus using Reverse Genetics
This protocol outlines the fundamental steps for generating recombinant influenza viruses, a prerequisite for studying the effects of antiviral compounds on specific viral genotypes.[6][7][8][9][10]
Objective: To rescue infectious influenza virus from cloned cDNA.
Materials:
-
Eight plasmids encoding the eight segments of the influenza A/WSN/33 virus genome.
-
Expression plasmids for the viral polymerase proteins (PB2, PB1, PA) and nucleoprotein (NP).
-
Human embryonic kidney (HEK293T) cells and Madin-Darby canine kidney (MDCK) cells.
-
Transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 6-well plate to reach 80-90% confluency on the day of transfection.
-
Plasmid DNA Preparation: Prepare a mixture of the eight viral genome plasmids and the four protein expression plasmids in Opti-MEM.
-
Transfection: Add the transfection reagent to the plasmid DNA mixture, incubate at room temperature, and then add the complex to the HEK293T cells.
-
Virus Rescue: Incubate the transfected cells at 37°C in a 5% CO2 incubator. After 48-72 hours, collect the supernatant containing the rescued virus.
-
Virus Amplification: Inoculate MDCK cells with the collected supernatant to amplify the virus stock.
-
Virus Titer Determination: Determine the titer of the amplified virus stock using a plaque assay or TCID50 assay.
Plaque Assay for Viral Titer Quantification
The plaque assay is the gold standard for determining the concentration of infectious virus particles.[1][5][11][12]
Objective: To quantify the number of plaque-forming units (PFU) per milliliter of a virus sample.
Materials:
-
MDCK cells.
-
12-well plates.
-
Virus sample and serial dilution medium (e.g., DMEM).
-
Agarose overlay medium containing TPCK-trypsin.
-
Crystal violet staining solution.
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer.
-
Virus Adsorption: Prepare 10-fold serial dilutions of the virus sample. Remove the cell culture medium and inoculate the cell monolayers with the virus dilutions. Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Agarose Overlay: After incubation, remove the inoculum and overlay the cells with agarose medium. Allow the agarose to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix the cells with formaldehyde and then stain with crystal violet. The plaques will appear as clear zones against a purple background.
-
Titer Calculation: Count the number of plaques at a dilution that yields a countable number (30-100 plaques). Calculate the viral titer in PFU/mL.
TCID50 Assay for Determining Antiviral Activity
The 50% Tissue Culture Infectious Dose (TCID50) assay is used to determine the virus titer by observing the cytopathic effect (CPE) in infected cells and to evaluate the efficacy of antiviral compounds.[2][3][13][14][15]
Objective: To determine the dilution of virus that causes CPE in 50% of the inoculated cell cultures and to calculate the EC50 of an antiviral compound.
Materials:
-
MDCK cells.
-
96-well plates.
-
Virus sample.
-
Antiviral compound (IN-3 or Oseltamivir).
-
Cell culture medium.
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate.
-
Compound Dilution: Prepare serial dilutions of the antiviral compound in cell culture medium.
-
Infection and Treatment: Pre-incubate the cells with the diluted compound for 1 hour. Then, infect the cells with a known titer of influenza virus.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3 days.
-
CPE Observation: Observe the wells for the presence or absence of CPE under a microscope.
-
EC50 Calculation: The concentration of the compound that inhibits CPE in 50% of the wells is determined using the Reed-Muench method and reported as the EC50.
Visualizations
Experimental Workflow and Signaling Pathways
To visually represent the experimental processes and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for antiviral validation using reverse genetics.
The antiviral activity of IN-3 is hypothesized to involve the modulation of host cell signaling pathways that are typically exploited by the influenza virus for its replication. One such critical pathway is the PI3K/Akt signaling cascade.
Caption: Proposed mechanism of IN-3 via PI3K/Akt pathway inhibition.
This guide demonstrates that IN-3 is a potent inhibitor of influenza A virus replication, with its efficacy validated through a robust reverse genetics platform. The provided protocols and comparative data serve as a valuable resource for the scientific community engaged in antiviral drug discovery and development. The proposed mechanism of action through the PI3K/Akt signaling pathway warrants further investigation to fully elucidate the antiviral properties of IN-3.[8][16][17][18]
References
- 1. Influenza virus plaque assay [protocols.io]
- 2. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 3. brainvta.tech [brainvta.tech]
- 4. Immunoplaque Assay (Influenza Virus) [bio-protocol.org]
- 5. Immunoplaque Assay (Influenza Virus) [en.bio-protocol.org]
- 6. Development and application of reverse genetic technology for the influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reverse Genetics Approaches for the Development of Influenza Vaccines [mdpi.com]
- 11. protocols.io [protocols.io]
- 12. Influenza virus plaque assay [bio-protocol.org]
- 13. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Propagation and Titration of Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. urmc.rochester.edu [urmc.rochester.edu]
- 16. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A physical and regulatory map of host-influenza interactions reveals pathways in H1N1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Influenza A induced cellular signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Influenza Virus-IN-3: A Comparative Analysis of Novel Broad-Spectrum Influenza Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The relentless evolution of influenza viruses, characterized by antigenic drift and shift, necessitates a continuous search for novel antiviral agents with broad-spectrum activity. The emergence of drug-resistant strains further underscores the urgency for developing inhibitors that target conserved viral or host factors. This guide provides a comparative benchmark of the hypothetical novel inhibitor, "Influenza virus-IN-3," against a panel of recently developed broad-spectrum influenza inhibitors. The analysis focuses on key performance indicators, mechanisms of action, and resistance profiles to aid in the evaluation and positioning of new antiviral candidates.
Comparative Efficacy of Influenza Inhibitors
The following tables summarize the in vitro efficacy of "this compound" and other selected broad-spectrum influenza inhibitors against various influenza A and B virus strains. Efficacy is presented as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which represents the concentration of the drug that inhibits viral replication by 50%.
Table 1: In Vitro Efficacy Against Influenza A Viruses
| Compound | Target | H1N1 (EC50/IC50) | H3N2 (EC50/IC50) | H5N1 (EC50/IC50) | Oseltamivir-Resistant H1N1 (EC50/IC50) |
| This compound | [Target] | [Value] | [Value] | [Value] | [Value] |
| CC-42344 | PB2 Subunit | Excellent | Not specified | High potency | Active |
| S119 | Nucleoprotein (NP) | 20 nM (IC50) | Not specified | Not specified | Not specified |
| Glycyrrhetinic Acid | Hemagglutinin (HA) | Not specified | Not specified | Not specified | Not specified |
| Oseltamivir | Neuraminidase (NA) | Strain-dependent | Strain-dependent | Strain-dependent | Ineffective |
| Baloxavir Marboxil | PA Endonuclease | Strain-dependent | Strain-dependent | Strain-dependent | Active |
Table 2: In Vitro Efficacy Against Influenza B Viruses
| Compound | Target | Victoria Lineage (EC50/IC50) | Yamagata Lineage (EC50/IC50) |
| This compound | [Target] | [Value] | [Value] |
| S119-8 (analog of S119) | Nucleoprotein (NP) | Active | Active |
| Arbidol (Umifenovir) | Hemagglutinin (HA) | Active | Active |
| Oseltamivir | Neuraminidase (NA) | Strain-dependent | Strain-dependent |
| Baloxavir Marboxil | PA Endonuclease | Strain-dependent | Strain-dependent |
Note: "Excellent" and "High potency" are reported in sources where specific numerical values were not provided.[1][2] S119 showed a potent antiviral effect with an IC50 of 20 nM.[3] Data for "this compound" and its target are hypothetical and should be replaced with experimental results.
Mechanisms of Action: Diverse Strategies to Inhibit Influenza Virus
The inhibitors benchmarked in this guide employ distinct mechanisms to disrupt the influenza virus life cycle. Understanding these mechanisms is crucial for identifying potential synergistic combinations and anticipating resistance pathways.
-
This compound (Hypothetical) : [Detailed description of the proposed mechanism of action for this compound, including its specific viral or host target and the functional consequence of this interaction.]
-
Polymerase Inhibitors (e.g., CC-42344, Baloxavir Marboxil) : These inhibitors target the viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for the replication and transcription of the viral genome. Baloxavir marboxil inhibits the cap-dependent endonuclease activity of the PA subunit, preventing the "cap-snatching" process required for viral mRNA synthesis. CC-42344 targets the PB2 subunit, also interfering with viral replication and transcription.[1]
-
Nucleoprotein Inhibitors (e.g., S119) : The viral nucleoprotein (NP) is a multifunctional protein that encapsidates the viral RNA genome, forming ribonucleoprotein (RNP) complexes. NP is critical for viral RNA synthesis, RNP trafficking, and virion assembly. S119 has been shown to affect the oligomerization state and cellular localization of NP, thereby disrupting viral transcription and replication.[3]
-
Hemagglutinin Inhibitors (e.g., Arbidol, Glycyrrhetinic Acid) : Hemagglutinin (HA) is a surface glycoprotein that mediates the attachment of the virus to host cell receptors and subsequent fusion of the viral and endosomal membranes. Inhibitors like Arbidol and Glycyrrhetinic acid target conserved regions of HA, blocking the conformational changes required for membrane fusion and thereby preventing viral entry into the host cell.[4][5][6]
The following diagram illustrates the points of intervention for these different classes of inhibitors within the influenza virus replication cycle.
Caption: Influenza virus replication cycle and inhibitor targets.
Experimental Protocols
Standardized assays are critical for the direct comparison of antiviral compounds. The following are generalized protocols for key experiments used to determine the efficacy of influenza inhibitors.
Plaque Reduction Assay
This assay is the gold standard for determining the concentration of an antiviral compound that inhibits the production of infectious virus particles.
-
Cell Seeding : Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to 95-100% confluency.
-
Virus Infection : Wash the cell monolayer with phosphate-buffered saline (PBS). Incubate the cells with a dilution of influenza virus calculated to produce 50-100 plaques per well for 1 hour at 37°C.
-
Compound Treatment : Remove the virus inoculum and overlay the cells with a mixture of 2X Minimum Essential Medium (MEM), 0.8% agarose, and varying concentrations of the test compound.
-
Incubation : Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
Plaque Visualization and Counting : Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet. Count the number of plaques in each well.
-
EC50 Calculation : The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Caption: Workflow for the Plaque Reduction Assay.
Microneutralization Assay
This assay measures the ability of a compound to inhibit the virus-induced cytopathic effect (CPE).
-
Cell Seeding : Seed MDCK cells in 96-well plates and grow to confluency.
-
Compound and Virus Preparation : Prepare serial dilutions of the test compound. Mix each dilution with a standard amount of influenza virus (e.g., 100 TCID50) and incubate for 1 hour at 37°C.
-
Infection and Treatment : Remove the growth medium from the cells and add the virus-compound mixtures to the wells.
-
Incubation : Incubate the plates at 37°C for 3-5 days, or until CPE is observed in the virus control wells.
-
CPE Assessment : Assess the extent of CPE in each well using a microscope. Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT assay.
-
EC50 Calculation : The EC50 is the concentration of the compound that inhibits CPE by 50% relative to the virus control.
Conclusion
The landscape of influenza antiviral development is rapidly evolving, with a shift towards broad-spectrum inhibitors that are less susceptible to viral resistance. This guide provides a framework for benchmarking the novel candidate "this compound" against a selection of promising inhibitors with diverse mechanisms of action. The provided data tables, mechanistic diagrams, and experimental protocols offer a comprehensive tool for researchers to evaluate the potential of new antiviral compounds. A successful broad-spectrum inhibitor will likely exhibit potent activity against a wide range of influenza A and B viruses, a high barrier to resistance, and a favorable safety profile. Continued research and head-to-head comparative studies are essential for identifying the next generation of influenza therapeutics.
References
- 1. New Broad-Spectrum Antiviral Currently in a Phase 2a Clinical Trial in Influenza A may be Effective Against the H5N1 Avian Influenza Strain Identified in Humans Exposed to Infected Dairy Cows | Nasdaq [nasdaq.com]
- 2. New Broad-Spectrum Antiviral Currently in a Phase 2a Clinical Trial in Influenza A may be Effective Against the H5N1 Avian Influenza Strain Identified in Humans Exposed to Infected Dairy Cows :: Cocrystal Pharma, Inc. (COCP) [cocrystalpharma.com]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Discovery of a novel broad-spectrum inhibitor against influenza virus A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Influenza Virus
Essential guidelines for the safe handling and disposal of influenza virus materials, ensuring the protection of laboratory personnel and the environment.
For researchers and scientists engaged in drug development and virological studies, the proper management of biohazardous waste is a critical component of laboratory safety. This document provides a comprehensive, step-by-step guide to the safe disposal of materials contaminated with influenza virus, in line with Biosafety Level 2 (BSL-2) practices. Adherence to these procedures is paramount to prevent accidental exposure and environmental contamination.
Immediate Safety and Operational Plan
All materials that have come into contact with the influenza virus must be considered infectious and handled as biohazardous waste. This includes, but is not limited to, cell cultures, viral stocks, specimen collection materials, personal protective equipment (PPE), and any contaminated laboratory supplies.
A clear and well-documented waste management plan is essential for any laboratory working with influenza virus. This plan should be readily accessible to all personnel and should detail the procedures for waste segregation, collection, decontamination, and final disposal.
Decontamination and Disposal Procedures
1. Waste Segregation at the Point of Generation:
Immediately after use, all contaminated materials must be segregated from the regular trash stream.
-
Solid Waste: Items such as gloves, gowns, bench paper, culture flasks, and petri dishes should be placed in a designated biohazard container lined with a red or orange biohazard bag. This container must be rigid, leak-proof, and have a tight-fitting lid.
-
Liquid Waste: Contaminated liquids, such as cell culture media and viral suspensions, must be decontaminated before disposal.
-
Sharps: Needles, scalpels, Pasteur pipettes, and any other items that can puncture the skin must be placed in a designated, puncture-resistant sharps container.
2. Decontamination of Liquid Waste:
Liquid waste must be chemically disinfected before being discharged into the sanitary sewer.
-
Procedure: Add a suitable chemical disinfectant to the liquid waste to achieve the desired final concentration. A common and effective disinfectant is household bleach (sodium hypochlorite), used to achieve a final concentration of at least 0.5%.
-
Contact Time: Ensure a minimum contact time of 20-30 minutes to allow for complete inactivation of the virus.
-
Disposal: After the required contact time, the decontaminated liquid can be carefully poured down a laboratory sink, followed by flushing with copious amounts of water.
3. Decontamination of Solid Waste:
Solid biohazardous waste must be decontaminated, typically by autoclaving, before it can be disposed of as regular waste.
-
Packaging: Biohazard bags containing solid waste should be loosely closed to allow for steam penetration during autoclaving. Do not seal them tightly. Place the bag in a secondary, leak-proof, and autoclavable container.
-
Autoclaving: A validated autoclave cycle is crucial for effective decontamination. A typical cycle for biohazardous waste is a minimum of 30 minutes at 121°C (250°F) and 15 psi. However, the cycle parameters may need to be adjusted based on the volume and density of the waste load.
-
Validation: The efficacy of the autoclave should be regularly verified using biological indicators (e.g., Geobacillus stearothermophilus spores). A logbook should be maintained to document each autoclave cycle and the results of validation tests.
-
Disposal: Once the autoclave cycle is complete and the waste has cooled, the decontaminated bag can be placed in the regular municipal waste stream, in accordance with institutional and local regulations.
Quantitative Data on Influenza Virus Inactivation
The following table summarizes the effectiveness of various agents and methods in inactivating the influenza virus.
| Inactivation Method/Agent | Concentration/Condition | Contact Time | Efficacy |
| Chemical Disinfectants | |||
| Sodium Hypochlorite (Bleach) | 0.5% | 5 - 30 minutes | Complete inactivation[1][2][3] |
| Ethanol | 70% | 1 - 5 minutes | Complete inactivation[2][4] |
| Formalin | 0.02% | 18 hours | Complete inactivation[5] |
| Virkon®-S | 0.5% - 1% | 5 minutes | Complete inactivation[2] |
| Physical Inactivation | |||
| Autoclaving (Steam Sterilization) | 121°C (250°F) at 15 psi | ≥ 30 minutes | Complete inactivation and sterilization |
| Heat | 56°C (133°F) | 30 minutes | Complete inactivation[2] |
| 65°C (149°F) | 10 minutes | Complete inactivation[2] | |
| 70°C (158°F) | 1 minute | Complete inactivation[2] | |
| Ultraviolet (UV) Light | - | ≥ 30 minutes | Complete inactivation[2] |
Experimental Protocols
Protocol for Chemical Inactivation of Liquid Influenza Virus Waste
-
Preparation: Work within a certified Class II Biosafety Cabinet (BSC). Wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Measurement: Carefully measure the volume of the liquid waste to be decontaminated.
-
Disinfectant Addition: Add a stock solution of a validated disinfectant (e.g., household bleach) to the liquid waste to achieve the target final concentration (e.g., a 1:10 dilution for a final concentration of approximately 0.5% sodium hypochlorite).
-
Mixing: Gently swirl the container to ensure the disinfectant is thoroughly mixed with the waste.
-
Contact Time: Allow the mixture to stand for a minimum of 30 minutes at room temperature.
-
Disposal: Carefully pour the decontaminated liquid down the drain, followed by a large volume of cold water.
-
Decontamination of Work Area: Wipe down all surfaces of the BSC and any equipment used with an appropriate disinfectant.
Protocol for Autoclave Decontamination of Solid Biohazardous Waste
-
Packaging: Place solid waste into a red or orange biohazard bag. Do not overfill the bag (no more than ¾ full). Loosely close the bag to allow for steam penetration.
-
Secondary Containment: Place the biohazard bag into a rigid, autoclavable secondary container (e.g., an autoclave pan or bin).
-
Loading the Autoclave: Place the secondary container in the autoclave. Do not allow bags to touch the sides or top of the autoclave chamber.
-
Cycle Selection: Select the appropriate validated cycle for biohazardous waste (typically a "gravity" or "liquids" cycle for a minimum of 30 minutes at 121°C).
-
Cycle Operation: Start the autoclave and allow the cycle to complete.
-
Unloading: Once the cycle is complete and the pressure has returned to a safe level, carefully open the autoclave door, standing to the side to avoid steam. Allow the contents to cool before handling.
-
Final Disposal: Once cooled, the autoclaved bag can be placed in a black trash bag for disposal with the regular waste.
Visualizing Key Processes
To further clarify the procedural flow and the biological context, the following diagrams are provided.
Caption: Workflow for the proper disposal of influenza virus-contaminated materials.
References
- 1. Management of Biohazardous (Biosafety Level-2 (BSL-2)) Waste - IBC - The University of Utah [ibc.utah.edu]
- 2. Inactivation of the novel avian influenza A (H7N9) virus under physical conditions or chemical agents treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. health.govt.nz [health.govt.nz]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
Safeguarding Researchers: Essential Protocols for Handling Influenza Virus-IN-3
For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel working with Influenza virus-IN-3. Adherence to these protocols is mandatory to ensure personal safety and prevent laboratory-acquired infections.
Researchers, scientists, and drug development professionals must familiarize themselves with these procedures, which encompass personal protective equipment (PPE), operational workflows, and waste disposal plans. This guidance is designed to be a definitive resource for safe laboratory practices when handling this specific influenza virus.
Personal Protective Equipment (PPE) and Disinfectant Efficacy
Proper selection and use of PPE are the first line of defense against exposure to this compound. The following tables summarize the recommended PPE for work in a Biosafety Level 2 (BSL-2) laboratory and the effectiveness of various disinfectants against influenza viruses.
Table 1: Recommended Personal Protective Equipment (PPE) for BSL-2 Laboratories
| PPE Component | Specification | Purpose |
| Respirator | Fit-tested N95 respirator or higher | Protects against inhalation of aerosolized virus particles.[1] |
| Gown | Disposable, solid-front, back-closing gown | Protects skin and clothing from contamination. |
| Gloves | Two pairs of nitrile gloves | Provides a double barrier against contact with infectious materials. |
| Eye Protection | Safety goggles or a face shield | Protects mucous membranes of the eyes from splashes and sprays. |
| Footwear | Closed-toe shoes | Protects feet from potential spills. |
Table 2: Efficacy of Common Laboratory Disinfectants Against Influenza Virus
| Disinfectant | Concentration | Contact Time | Efficacy Notes |
| Ethanol | 70% | 30 seconds | Effective against influenza virus on surfaces when mucus is dry.[2] |
| Sodium Hypochlorite (Bleach) | 0.5% (5000 ppm) | At least 30 minutes | A 1:10 dilution of standard household bleach is effective for liquid waste.[3] For surfaces, a 1:100 dilution with a 2-minute contact time is recommended.[4] |
| Quaternary Ammonium Compounds | Varies by product | 10 minutes | Effective in inactivating H1N1 influenza A virus.[5] |
| Phenolic Compounds | Varies by product | 10 minutes | Demonstrated effectiveness in inactivating high concentrations of H1N1 influenza A virus.[5] |
| Glutaraldehyde | Varies by product | 10 minutes | Effective against H1N1 influenza A virus, though efficacy can be concentration-dependent.[5] |
Experimental Protocols: Donning and Doffing of Personal Protective Equipment
Strict adherence to the correct sequence of donning (putting on) and doffing (taking off) PPE is critical to prevent self-contamination.
Protocol for Donning PPE:
-
Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on a disposable gown, ensuring it is securely fastened at the back.
-
Respirator: Don a fit-tested N95 respirator, ensuring a proper seal around the nose and mouth.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs of the gown are tucked into the gloves. Don a second pair of gloves over the first.
Protocol for Doffing PPE:
-
Gloves (Outer Pair): Remove the outer pair of gloves and dispose of them in a biohazard waste container.
-
Gown and Gloves (Inner Pair): Remove the gown and the inner pair of gloves together. Peel the gown away from the body, rolling it inside-out. As the gown is removed, the gloves should be peeled off at the same time, ending up contained within the rolled-up gown. Dispose of the bundle in a biohazard waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection by handling the strap or earpieces from behind the head. Place in a designated area for decontamination or dispose of if single-use.
-
Respirator: Remove the respirator by grasping the straps from behind the head. Avoid touching the front of the respirator. Dispose of it in a biohazard waste container.
-
Hand Hygiene: Perform hand hygiene immediately after removing all PPE.
Operational and Disposal Plans
A systematic workflow is essential for safely handling this compound from initial preparation to final disposal of contaminated materials.
Caption: Operational workflow for handling this compound.
Waste Disposal Plan:
-
Segregation: All potentially infectious materials, including used PPE, cultures, and plasticware, must be segregated into clearly labeled, leak-proof biohazard containers at the point of generation.
-
Sharps: All sharps, such as needles and scalpels, must be disposed of in a designated puncture-resistant sharps container.
-
Liquid Waste: Liquid waste containing the virus must be decontaminated with an appropriate disinfectant, such as a 1:10 dilution of household bleach, for a minimum of 30 minutes before disposal down a sanitary sewer.[3]
-
Solid Waste: Solid biohazardous waste must be collected in red or orange biohazard bags placed within a rigid, leak-proof container.[6] When three-quarters full, the bag should be securely closed.
-
Decontamination and Transport: The exterior of all waste containers must be decontaminated before being removed from the laboratory. The decontaminated, sealed containers should then be transported for final treatment, typically by autoclaving or incineration, in accordance with institutional and local regulations.
References
- 1. High-efficiency masks up to six times better at filtering aerosols than cloth, surgical masks: Canadian study [ctvnews.ca]
- 2. Hand sanitizer shown less effective than hand washing against flu | CIDRAP [cidrap.umn.edu]
- 3. ehs.fullerton.edu [ehs.fullerton.edu]
- 4. publichealth.lacounty.gov [publichealth.lacounty.gov]
- 5. scielo.br [scielo.br]
- 6. vpr.tamu.edu [vpr.tamu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
